GSK2807 Trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2807 Trifluoroacetate: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 Trifluoroacetate (GSK2807TFA) is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the mechanism of action of GSK2807TFA in cancer cells, consolidating available preclinical data, detailing relevant experimental methodologies, and visualizing the key signaling pathways involved. By acting as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, GSK2807TFA effectively blocks the methyltransferase activity of SMYD3, leading to the modulation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and migration.
Introduction: The Role of SMYD3 in Oncology
SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic modulator that catalyzes the methylation of histone and non-histone proteins. Overexpression of SMYD3 has been documented in a wide array of solid tumors, including but not limited to, cancers of the breast, colon, liver, and bladder. This increased expression often correlates with poor patient prognosis, highlighting its role as a driver of oncogenesis. SMYD3 exerts its pro-tumorigenic effects by methylating key proteins involved in critical cellular processes.
One of the well-characterized non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2. Methylation of MAP3K2 by SMYD3 enhances the activity of the Ras/Raf/MEK/ERK signaling pathway, a central regulator of cell proliferation and survival.[1] Additionally, SMYD3 has been shown to methylate other crucial signaling molecules such as Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Human Epidermal Growth Factor Receptor 2 (HER2), and the serine/threonine kinase AKT1, thereby promoting angiogenesis, cell growth, and survival.[2]
This compound has emerged as a valuable tool compound for elucidating the biological functions of SMYD3 and as a potential therapeutic agent for the treatment of SMYD3-driven cancers.
Core Mechanism of Action of this compound
GSK2807TFA functions as a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3.[3][4] SAM is the universal methyl donor for all methylation reactions catalyzed by methyltransferases. By competing with SAM for binding to the catalytic pocket of SMYD3, GSK2807TFA effectively prevents the transfer of a methyl group to SMYD3 substrates.
A high-resolution crystal structure has revealed that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[3] This mode of binding accounts for its high potency and selectivity. The primary consequence of SMYD3 inhibition by GSK2807TFA is the abrogation of the methylation of its downstream targets, leading to the attenuation of pro-oncogenic signaling pathways. The inhibition of MAP3K2 methylation, for instance, leads to the downregulation of the ERK signaling pathway, thereby impeding cancer cell proliferation.[4]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki (Inhibition Constant) | 14 nM | Human SMYD3 | [3][4] |
| IC50 (Inhibitory Concentration) | 130 nM | Human SMYD3 | [3] |
| Selectivity | 24-fold vs. SMYD2 | Human SMYD2 (Ki = 345 ± 36 nM) | [3] |
Further quantitative data on the effects of GSK2807TFA on various cancer cell lines, such as IC50 values for cell proliferation, apoptosis, and cell cycle arrest, are currently limited in publicly available literature. Researchers are encouraged to perform cell-based assays to determine these parameters in their specific cancer models of interest.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of GSK2807TFA and relevant experimental workflows.
Signaling Pathway of SMYD3 Inhibition
Caption: Mechanism of this compound Action.
Experimental Workflow: In Vitro SMYD3 Inhibition Assay
References
- 1. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Synthesis of GSK2807 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2807 Trifluoroacetate is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the mechanism of action, experimental protocols for its evaluation, and quantitative data on its potency and selectivity. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction: The Emergence of SMYD3 as a Therapeutic Target
SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic regulator that catalyzes the methylation of both histone and non-histone proteins. Overexpression of SMYD3 has been observed in a variety of human cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, where it is believed to function as an oncogene.[1] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). The methylation of MEKK2 by SMYD3 is a critical event in the regulation of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in cancer. Specifically, SMYD3-mediated methylation of MEKK2 potentiates the activation of this pathway, promoting cancer cell proliferation and survival.[2] This pivotal role of SMYD3 in oncogenic signaling has positioned it as an attractive target for the development of novel anti-cancer therapeutics.
Discovery of GSK2807: A Structure-Based Design Approach
GSK2807 was identified through a structure-based drug design campaign aimed at developing potent and selective inhibitors of SMYD3.[1] The design strategy was informed by a high-resolution co-crystal structure of SMYD3 in complex with its substrate, a MEKK2-peptide. This structural information provided crucial insights into the architecture of the active site, revealing two key binding pockets: the S-adenosylmethionine (SAM) cofactor binding pocket and the substrate lysine-binding tunnel.
GSK2807 was engineered to bridge the gap between these two pockets, acting as a SAM-competitive inhibitor.[1][3] This design results in a high-affinity interaction with the enzyme, effectively blocking the binding of the natural methyl donor, SAM, and preventing the subsequent methylation of MEKK2.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary discovery publication by Van Aller et al. (2016) would contain the definitive synthesis scheme and experimental procedures. For the purpose of this guide, a generalized synthetic approach based on the chemical structure of GSK2807 would likely involve a multi-step synthesis culminating in the formation of the final molecule, followed by salt formation with trifluoroacetic acid to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of GSK2807
| Parameter | Value | Reference |
| Ki (SMYD3) | 14 nM | [1][4][5] |
| IC50 (SMYD3) | 130 nM |
Table 2: Selectivity Profile of GSK2807 against other Methyltransferases
Detailed quantitative data on the selectivity of GSK2807 against a broad panel of other methyltransferases is not available in the provided search results. However, it is described as a "selective" inhibitor.[1][4][5]
Table 3: Cellular Activity of GSK2807 in Cancer Cell Lines
Specific IC50 values for GSK2807 across a range of cancer cell lines are not detailed in the provided search results. Such data would typically be found in the primary publication or subsequent studies.
Mechanism of Action: Inhibition of the SMYD3-MEKK2 Axis
GSK2807 exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of SMYD3. As a SAM-competitive inhibitor, GSK2807 binds to the cofactor-binding pocket of SMYD3, preventing the transfer of a methyl group from SAM to its substrates. The primary and most well-characterized non-histone substrate of SMYD3 in the context of cancer is MEKK2.
By inhibiting the methylation of MEKK2, GSK2807 disrupts the downstream activation of the MEK/ERK signaling pathway, which is crucial for the proliferation and survival of many cancer cells, particularly those with RAS mutations.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro SMYD3 Inhibition Assay
This protocol is designed to determine the IC50 value of GSK2807 against purified SMYD3.
Materials:
-
Recombinant human SMYD3 enzyme
-
MEKK2-derived peptide substrate
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SMYD3 enzyme, MEKK2 peptide substrate, and the diluted GSK2807 or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each GSK2807 concentration and determine the IC50 value using a suitable software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of GSK2807 with SMYD3 in a cellular context.
Materials:
-
Cancer cell line expressing SMYD3 (e.g., A549)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-SMYD3, secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Treat the cells with various concentrations of GSK2807 or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-SMYD3 antibody.
-
Quantify the band intensities to determine the melting curve of SMYD3 in the presence and absence of GSK2807. A shift in the melting curve indicates target engagement.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SMYD3 and a promising lead compound for the development of novel anti-cancer therapies. Its potent and selective inhibition of SMYD3, coupled with a well-defined mechanism of action, provides a strong rationale for its further investigation in preclinical and clinical settings. This technical guide offers a foundational resource for researchers aiming to explore the therapeutic potential of targeting SMYD3 with GSK2807.
References
An In-depth Technical Guide on the Cellular Uptake and Distribution of Small Molecule Inhibitors of Apoptosis Proteins (IAPs)
Disclaimer: Information regarding a specific compound designated "GSK2807 Trifluoroacetate" is not publicly available in the scientific literature. Therefore, this guide provides a comprehensive overview of the cellular uptake and distribution of small molecule Inhibitor of Apoptosis Proteins (IAP) antagonists, also known as SMAC mimetics, a class to which this compound would likely belong. This document is intended for researchers, scientists, and drug development professionals.
Small molecule IAP inhibitors are a class of therapeutic agents designed to mimic the endogenous protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases)[1][2][3]. These compounds target members of the IAP family, such as XIAP, cIAP1, and cIAP2, which are frequently overexpressed in cancer cells[4][5][6]. By inhibiting these proteins, SMAC mimetics can restore the natural process of programmed cell death, or apoptosis, in malignant cells, making them a promising strategy for cancer therapy[4][6][7].
Mechanism of Action
IAP proteins function by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade[6][8]. Additionally, cIAP1 and cIAP2 possess E3 ubiquitin ligase activity, which is crucial for regulating cell signaling pathways, including the NF-κB pathway that promotes cell survival[3][9][10].
Small molecule IAP inhibitors typically contain a conserved N-terminal motif that enables them to bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins[2][5]. This binding competitively displaces caspases from XIAP, freeing them to execute apoptosis[1][8]. Furthermore, the binding of these small molecules to cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome[1][11][12]. The degradation of cIAPs removes the inhibition of the non-canonical NF-κB pathway and can sensitize cancer cells to apoptosis induced by cytokines like TNFα[3][11][13].
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on Symmetric Arginine Dimethylation and its Pharmacological Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed exploration of symmetric arginine dimethylation (sDMA), the primary enzyme responsible, Protein Arginine Methyltransferase 5 (PRMT5), and the effects of its inhibition. It clarifies the function of GSK2807 Trifluoroacetate as a SMYD3 inhibitor and distinguishes it from PRMT5 inhibitors that directly impact sDMA.
Introduction: Clarifying the Role of this compound and the Focus on Symmetric Arginine Dimethylation
It is crucial to establish a clear distinction at the outset. The compound This compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3) , a lysine methyltransferase, with a Ki of 14 nM and an IC50 of 130 nM.[1][2] SMYD3's primary role is the methylation of lysine residues on histone and non-histone proteins, thereby regulating gene expression.[3][4] Its activity is implicated in various cancers, making it a therapeutic target.[5][6]
However, this compound does not directly affect symmetric arginine dimethylation (sDMA). The principal enzyme responsible for sDMA is Protein Arginine Methyltransferase 5 (PRMT5) .[7] This guide will, therefore, focus on the process of symmetric arginine dimethylation, the function of PRMT5, and the effects of its specific inhibitors, such as GSK3326595.
Symmetric Arginine Dimethylation (sDMA) and PRMT5
Symmetric dimethylarginine (sDMA) is a post-translational modification where two methyl groups are added to the guanidino group of an arginine residue, with one methyl group on each terminal nitrogen atom.[8] This modification is a key regulatory mechanism in numerous cellular processes.
PRMT5 is the primary enzyme that catalyzes the formation of sDMA on both histone and non-histone proteins.[7][9] By modulating the structure and function of its target proteins, PRMT5 influences:
-
Gene Transcription: PRMT5-mediated methylation of histones, such as H4R3me2s (symmetric dimethylation of arginine 3 on histone H4), is often associated with transcriptional repression.[10]
-
mRNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome, a cellular machine responsible for processing pre-mRNA.[11]
-
Signal Transduction: PRMT5 can methylate key signaling proteins, thereby influencing pathways such as the PI3K/AKT and WNT/β-catenin pathways.[12][13]
-
DNA Damage Response: PRMT5 plays a role in the cellular response to DNA damage.
Given its central role in these fundamental processes, dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[9][14]
Pharmacological Inhibition of PRMT5 and its Effect on sDMA
The development of specific PRMT5 inhibitors has provided powerful tools to probe the function of sDMA and to explore its therapeutic potential. One such inhibitor is GSK3326595 .
Quantitative Data on PRMT5 Inhibitors
The following table summarizes key quantitative data for the PRMT5 inhibitor GSK3326595.
| Compound | Target | IC50 | Ki*app | Cellular sDMA EC50 | Selectivity |
| GSK3326595 | PRMT5/MEP50 complex | 6.2 ± 0.8 nM[15][16] | 3.1 ± 0.4 nM[15][16] | 2 to 160 nM in various cell lines[15][16] | >4,000-fold selective over a panel of 20 other methyltransferases[17][18] |
Cellular Effects of PRMT5 Inhibition
Inhibition of PRMT5 by compounds like GSK3326595 leads to a global reduction in cellular sDMA levels.[15][16] This has several downstream consequences, including:
-
Alterations in mRNA Splicing: Inhibition of PRMT5 can induce alternative splicing of specific genes, such as MDM4, which can in turn activate the p53 tumor suppressor pathway.[15]
-
Cell Cycle Arrest and Apoptosis: Treatment with PRMT5 inhibitors can lead to cell cycle arrest and induce apoptosis in cancer cell lines.[15][16]
-
Inhibition of Cell Proliferation: By disrupting the above processes, PRMT5 inhibitors effectively reduce the proliferation of cancer cells.[17]
Key Experimental Protocols
This section details common methodologies used to study sDMA and the effects of PRMT5 inhibitors.
Western Blotting for sDMA Detection
This protocol is used to assess global changes in sDMA levels in cell lysates.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for symmetric di-methyl arginine (sDMA) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using a gel imager or X-ray film.[20]
-
Mass Spectrometry for sDMA Quantification
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of sDMA in biological samples.[21][22]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the extracted or enriched samples using liquid chromatography.
-
Introduce the separated molecules into a tandem mass spectrometer.
-
Quantify sDMA by monitoring specific precursor-to-product ion transitions.[22][24] Stable isotope-labeled sDMA is often used as an internal standard for accurate quantification.[25]
-
In Vitro PRMT5 Activity Assay
This assay measures the enzymatic activity of PRMT5 and the potency of its inhibitors.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant PRMT5/MEP50 complex, a suitable substrate (e.g., a peptide derived from a known PRMT5 substrate like histone H4), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine.[26]
-
Include varying concentrations of the PRMT5 inhibitor to be tested.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).[26]
-
-
Detection of Methylation:
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated radiolabeled SAM.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PRMT5 activity.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PRMT5 and sDMA.
Caption: PRMT5 Signaling Pathway Overview.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of Symmetric Arginine Dimethylation in Colorectal Cancer Tissues Using Immunoaffinity Enrichment and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Symmetric Arginine Dimethylation Is Selectively Required for mRNA Splicing and the Initiation of Type I and Type III Interferon Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. idexxbioanalytics.com [idexxbioanalytics.com]
- 22. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GC-MS quantification of urinary symmetric dimethylarginine (SDMA), a whole-body symmetric l-arginine methylation index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Investigating the Pharmacokinetics of GSK2807 Trifluoroacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the pharmacokinetics of GSK2807 Trifluoroacetate. However, publicly available, detailed quantitative pharmacokinetic data and specific experimental protocols for this compound are limited. The following information is synthesized from available knowledge on GSK2807's mechanism of action and general principles of pharmacokinetic analysis for small molecule inhibitors.
Introduction to this compound
GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1][2] SMYD3 is a histone methyltransferase implicated in the regulation of gene expression and has been identified as a potential therapeutic target in various cancers due to its role in cell proliferation, differentiation, and tumorigenesis.[3][4][5] GSK2807's inhibitory action on SMYD3 suggests its potential as a therapeutic agent in oncology. Understanding its pharmacokinetic profile is crucial for its development as a clinical candidate.
Core Pharmacokinetic Parameters
A comprehensive understanding of a drug's pharmacokinetics involves the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME). Due to the lack of specific public data for this compound, the following table outlines the key pharmacokinetic parameters that would be essential to determine.
| Parameter | Description | Significance in Drug Development |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the peak exposure to the drug and is critical for assessing efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. | A key parameter for assessing bioavailability and overall exposure. |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |
Experimental Protocols for Pharmacokinetic Analysis
Detailed experimental protocols for this compound are not publicly available. However, a general workflow for assessing the pharmacokinetics of a small molecule inhibitor like GSK2807 would typically involve the following methodologies.
In Vitro Metabolism Studies
Objective: To investigate the metabolic stability and identify the major metabolic pathways of GSK2807.
Methodology:
-
Incubation: this compound is incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) to assess inter-species differences in metabolism.
-
Cofactors: The incubation mixture includes necessary cofactors for metabolic enzymes, such as NADPH for cytochrome P450 enzymes.
-
Time Points: Samples are collected at multiple time points to determine the rate of disappearance of the parent compound.
-
Analysis: The concentration of GSK2807 and its potential metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolism is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of GSK2807 in animal models.
Methodology:
-
Animal Models: Studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.
-
Dosing: this compound is administered via different routes, such as intravenous (IV) and oral (PO), to assess bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of GSK2807 is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental or compartmental analysis.
Bioanalytical Method for Quantification
Objective: To develop a sensitive and specific method for the quantification of GSK2807 in biological matrices (e.g., plasma, urine).
Methodology:
-
Sample Preparation: Extraction of GSK2807 from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Separation of GSK2807 from endogenous components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: Detection and quantification of GSK2807 using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Method Validation: The method is validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general signaling pathway involving SMYD3 and a typical workflow for pharmacokinetic analysis.
References
Preliminary Studies of GSK2807 Trifluoroacetate in Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Epigenome in Hematological Cancers
The landscape of cancer therapy is increasingly shifting towards targeted agents that exploit specific molecular vulnerabilities of malignant cells. One such promising area is the epigenetic regulation of gene expression, which is often dysregulated in cancer. GSK2807 Trifluoroacetate, a potent and selective inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3), has emerged as a tool to probe the role of this enzyme in oncology. This technical guide provides an in-depth overview of the preliminary studies and the scientific rationale for investigating this compound in the context of hematological malignancies. While direct preclinical studies of GSK2807 in hematological cancers are not yet widely published, a substantial body of evidence implicates its target, SMYD3, as a key player in the pathogenesis of various leukemias and lymphomas.
GSK2807 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 with a high degree of selectivity.[1] This specificity makes it an excellent candidate for investigating the therapeutic potential of SMYD3 inhibition.
Quantitative Data on this compound and SMYD3 Inhibition
The following table summarizes the key in vitro inhibitory activities of GSK2807 against SMYD3.
| Parameter | Value | Target | Notes |
| Ki | 14 nM | SMYD3 | S-adenosylmethionine (SAM)-competitive inhibition.[1] |
| IC50 | 130 nM | SMYD3 | In vitro half-maximal inhibitory concentration. |
| Selectivity | 24-fold | SMYD3 vs. SMYD2 | Demonstrates good selectivity over the closely related SMYD2 enzyme. |
While specific quantitative data for GSK2807 in hematological malignancy models is emerging, studies on the impact of SMYD3 knockdown or inhibition with other small molecules provide valuable insights into its potential efficacy.
| Cancer Type | Model | Effect of SMYD3 Inhibition/Knockdown | Quantitative Outcome |
| DLBCL | OCI-LY1 and OCI-LY8 cells | Increased sensitivity to doxorubicin | Significant decrease in the IC50 value of doxorubicin. |
| Breast Cancer | MCF7 and MDA-MB-231 cells | Inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis | Significant reduction in cell viability and increase in Caspase-3/7 activity with SMYD3 inhibitors.[2][3][4] |
| Colorectal Cancer | HT29 and HCT116 cells | Impaired cell proliferation | Cell growth inhibition similar to that observed with SMYD3 genetic ablation.[5] |
The Role of SMYD3 in Hematological Malignancies
SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[6] However, its oncogenic roles extend to the methylation of non-histone proteins, thereby impacting a multitude of signaling pathways.
Chronic Myeloid Leukemia (CML)
In CML, SMYD3 has been shown to be overexpressed in leukemia stem cells (LSCs) and is crucial for their survival and self-renewal. Mechanistically, SMYD3 promotes the self-renewal of LSCs by upregulating Fatty Acid-Binding Protein 5 (FABP5), which in turn stimulates fatty acid β-oxidation. This suggests that targeting SMYD3 could be a viable strategy to eradicate the persistent LSC population in CML.
Diffuse Large B-cell Lymphoma (DLBCL)
Studies in DLBCL have revealed that high expression of SMYD3 is associated with poor progression-free survival. SMYD3 promotes the proliferation of DLBCL cells and enhances aerobic glycolysis by increasing the transcription of pyruvate kinase M2 (PKM2) through H3K4 trimethylation. Furthermore, knocking down SMYD3 in DLBCL cell lines increases their sensitivity to chemotherapeutic agents like doxorubicin.
Chronic Lymphocytic Leukemia (CLL)
In CLL, the expression of both STAT3 and SMYD3 is elevated. Research has shown that STAT3 directly promotes the transcription of SMYD3. Knockdown of STAT3 leads to a decrease in SMYD3 expression and subsequently inhibits the proliferation and invasion of CLL cells. This highlights a direct regulatory link that could be targeted by SMYD3 inhibitors.
Signaling Pathways and Experimental Workflows
SMYD3-Mediated Signaling in CML Stem Cells
Caption: SMYD3-driven signaling pathway promoting self-renewal in CML stem cells.
Experimental Workflow: SMYD3 Knockdown and Viability Assay
Caption: Workflow for assessing the effect of SMYD3 knockdown on cell viability.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of SMYD3 inhibition on the proliferation of hematological malignancy cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
shRNA-mediated Knockdown of SMYD3
This protocol is for the stable knockdown of SMYD3 expression in leukemia or lymphoma cell lines.
-
Vector Preparation: Clone a short hairpin RNA (shRNA) sequence targeting SMYD3 into a lentiviral vector containing a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the shRNA vector and packaging plasmids into a producer cell line (e.g., HEK293T).
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target hematological malignancy cells with the lentiviral particles in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Verification: Confirm the knockdown of SMYD3 expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where SMYD3 is bound, providing insight into its target genes.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to SMYD3.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
The available evidence strongly suggests that SMYD3 is a compelling therapeutic target in a range of hematological malignancies. Its role in driving key oncogenic processes, including leukemia stem cell maintenance, proliferation, and metabolic reprogramming, provides a solid rationale for the clinical investigation of SMYD3 inhibitors. This compound, with its high potency and selectivity, represents a valuable pharmacological tool to further elucidate the function of SMYD3 in these diseases and to assess its potential as a novel therapeutic agent. Future preclinical studies should focus on evaluating the efficacy of GSK2807 in a broader panel of hematological cancer cell lines and in in vivo models, such as patient-derived xenografts. These studies will be critical to advance our understanding and to pave the way for the clinical development of SMYD3 inhibitors for the treatment of leukemia and lymphoma.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 promotes chronic lymphocytic leukemia progression through upregulating SMYD3 expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2807 Trifluoroacetate in an In Vitro Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective small molecule inhibitor.[1][2][3][4][5][6][7] Contrary to being a kinase inhibitor, it targets SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[8][9] SMYD3 is an enzyme that plays a crucial role in epigenetic regulation and cell signaling through the methylation of both histone and non-histone proteins.[10][11][12][13] Overexpression of SMYD3 has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[8][9][10][13] GSK2807 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for SMYD3's catalytic activity.[2][3][4][7]
This document provides a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of this compound against its target, SMYD3.
Data Presentation
The inhibitory activity of this compound against SMYD3 and a related methyltransferase, SMYD2, is summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Kᵢ (nM) | Selectivity |
| This compound | SMYD3 | Biochemical Assay | 130[1][3][4][5][6][7] | 14[2][3][4][6][7] | 24-fold vs SMYD2[3][4] |
| This compound | SMYD2 | Biochemical Assay | 345 |
Experimental Protocols
In Vitro SMYD3 Methyltransferase Assay Protocol
This protocol is designed to measure the enzymatic activity of SMYD3 and assess the inhibitory potential of this compound using a luminescence-based assay that detects the formation of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction.
Materials and Reagents:
-
Recombinant human SMYD3 protein
-
SMYD3 substrate (e.g., a peptide derived from MEKK2 or histone H3)
-
This compound
-
S-adenosylmethionine (SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl₂, 0.01% Tween-20)
-
Luminescence-based SAH detection kit (commercially available)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 mM. Further dilute the compounds in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant SMYD3 enzyme and the substrate peptide to their final desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but can start in the low nanomolar range for the enzyme and low micromolar range for the substrate.
-
Assay Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted this compound or DMSO control. b. Add 10 µL of the SMYD3 enzyme solution to each well. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the methyltransferase reaction by adding 5 µL of the SAM and substrate peptide mix. e. Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
Detection: a. Stop the enzymatic reaction and detect the generated SAH according to the manufacturer's instructions for the luminescence-based SAH detection kit. This typically involves adding a series of reagents that convert SAH into a luminescent signal. b. Incubate the plate for the recommended time to allow the signal to develop. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (wells without enzyme). b. Normalize the data to the DMSO-only control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualization
Caption: Experimental workflow for the in vitro SMYD3 methyltransferase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2807 Trifluoroacetate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1][2] SMYD3 is a histone methyltransferase that plays a crucial role in transcriptional regulation by methylating histone H3 at lysine 4 (H3K4), a mark associated with active transcription. Beyond its role in histone modification, SMYD3 has been shown to methylate a variety of non-histone proteins, thereby impacting key cellular signaling pathways implicated in cancer progression. Understanding the cellular effects of this compound is critical for evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to probe its biological activity.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the methyltransferase activity of SMYD3, which has a biochemical IC50 of 130 nM and a Ki of 14 nM.[1] By blocking SMYD3, GSK2807 prevents the methylation of both histone and non-histone substrates. The methylation of non-histone targets by SMYD3 is a key mechanism by which it regulates cellular processes. Notable substrates include:
-
MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 enhances the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.
-
VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): SMYD3-mediated methylation of VEGFR1 can modulate angiogenesis.
-
HER2 (Human Epidermal Growth Factor Receptor 2): Methylation of HER2 by SMYD3 can influence its activity, a key driver in certain cancers.
-
AKT1: As a central node in the PI3K/AKT pathway, AKT1 methylation by SMYD3 can impact cell survival and metabolism.
The inhibition of these methylation events by this compound forms the basis of its potential anti-cancer effects.
Quantitative Data Summary
| Inhibitor | Target | Biochemical IC50 | Cellular Effects | Reference Cell Lines |
| This compound | SMYD3 | 130 nM (Ki = 14 nM) | Data not publicly available | N/A |
| BCI-121 | SMYD3 | N/A | Reduces proliferation, induces S-phase arrest | HT29, HCT116, OVCAR-3 |
| EPZ031686 | SMYD3 | 3 nM | Decreases MAP3K2 methylation | HeLa |
| BAY-6035 | SMYD3 | 88 nM (for MEKK2 peptide) | Decreases MAP3K2 methylation | HeLa |
Note: The lack of public cellular IC50 data for GSK2807 necessitates an initial dose-response experiment to determine the optimal concentration range for your specific cell line and assay, as described in the protocols below.
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the effect of this compound on cancer cell proliferation and to establish a dose-response curve for calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled microplates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell proliferation reagent.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.
-
-
Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis:
-
Subtract the background absorbance/luminescence (media only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Western Blot Analysis of MAP3K2 Methylation
This protocol is to assess the ability of this compound to inhibit the methylation of the SMYD3 substrate, MAP3K2, in cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-methyl-MAP3K2 (specific for the methylated form), anti-total-MAP3K2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a predetermined effective concentration (e.g., 1x and 5x the IC50) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the methyl-MAP3K2 band to the total-MAP3K2 band and the loading control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol is to determine if this compound treatment reduces the association of SMYD3 with the promoter regions of its target genes.
Materials:
-
Cancer cell line
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, dilution buffer, and wash buffers
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
qPCR primers for known SMYD3 target gene promoters (e.g., c-MYC, WNT10A) and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment and Crosslinking:
-
Grow cells to 80-90% confluency and treat with this compound or vehicle for 24-48 hours.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Save a small aliquot of the sheared chromatin as "input" control.
-
Incubate the remaining chromatin with anti-SMYD3 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using the purified DNA from the immunoprecipitated samples and the input control.
-
Use primers specific for the promoter regions of SMYD3 target genes and a negative control genomic region.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the SMYD3 antibody and the IgG control.
-
Compare the enrichment of target gene promoters in the GSK2807-treated samples versus the vehicle-treated samples. A decrease in enrichment indicates that the inhibitor has displaced SMYD3 from the chromatin.
Conclusion
These application notes provide a framework for investigating the cellular effects of the SMYD3 inhibitor, this compound. By employing these assays, researchers can elucidate its impact on cell proliferation, target protein methylation, and gene regulation. Given the absence of publicly available cellular potency data, it is imperative to perform initial dose-response experiments to identify the relevant concentration range for each specific cell line and assay. The provided protocols, along with the understanding of the SMYD3 signaling pathway, will aid in the comprehensive evaluation of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for GSK2807 Trifluoroacetate in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase.[1][2][3] SMYD3 is overexpressed in various cancers, including breast, liver, and colorectal cancers, and plays a crucial role in transcriptional activation and cancer cell proliferation.[1][4] Inhibition of SMYD3 is a promising therapeutic strategy for cancer treatment. These application notes provide detailed protocols for the utilization of this compound in in vivo xenograft models to evaluate its anti-tumor efficacy.
While specific in vivo efficacy data for this compound is not extensively available in publicly accessible literature, this document provides a comprehensive guide based on the known mechanism of SMYD3 inhibition and established protocols for xenograft studies. The provided protocols are intended to serve as a foundational framework for researchers to design and execute robust preclinical studies.
Mechanism of Action
GSK2807 inhibits SMYD3, preventing the methylation of both histone and non-histone protein targets. A key non-histone target of SMYD3 is MAP3K2 (MEKK2), and by inhibiting its methylation, GSK2807 can modulate downstream signaling pathways critical for cancer cell growth and survival, such as the Ras/Raf/MEK/ERK pathway.[1]
Data Presentation
As specific in vivo efficacy data for GSK2807 is limited in published literature, the following tables are presented as templates for researchers to populate with their experimental data.
Table 1: Tumor Growth Inhibition in [Specify Cancer Cell Line] Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | - | |
| GSK2807 | ||||
| Positive Control |
Table 2: Body Weight Changes in Study Animals
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day X) | Percent Body Weight Change (%) |
| Vehicle Control | - | - | |||
| GSK2807 | |||||
| Positive Control |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by GSK2807. SMYD3 methylates various substrates, including MAP3K2, leading to the activation of downstream pro-proliferative and anti-apoptotic pathways. GSK2807, by inhibiting SMYD3, blocks these downstream effects.
Caption: SMYD3 Signaling Pathway and Inhibition by GSK2807.
Experimental Workflow
The diagram below outlines the general workflow for conducting an in vivo xenograft study with this compound.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the dosing solution, a 20 mg/mL stock in DMSO can be prepared.
-
For a 1 mL final dosing solution, add 100 µL of the GSK2807 DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly by vortexing until it is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to the solution to reach the final volume of 1 mL.
-
Vortex the final solution until it is a clear and homogenous.
-
Prepare the vehicle control using the same components and ratios, substituting the GSK2807 DMSO stock with an equal volume of DMSO.
-
The final formulation should be prepared fresh daily before administration.
Subcutaneous Xenograft Model Establishment
Materials:
-
Selected cancer cell line (e.g., NCI-H1092 for small cell lung cancer, SGC-7901 for gastric cancer)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cells under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Efficacy Study
Materials:
-
Tumor-bearing mice
-
Formulated this compound and vehicle control
-
Dosing needles (e.g., oral gavage or appropriate for the route of administration)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Protocol:
-
Begin treatment administration according to the randomized groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals daily for any signs of toxicity or distress.
-
The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and, if planned, process them for further analysis (e.g., pharmacodynamics, histology).
Conclusion
This compound represents a valuable tool for investigating the therapeutic potential of SMYD3 inhibition in various cancer models. While published in vivo efficacy data for this specific compound is sparse, the provided protocols offer a robust framework for conducting preclinical xenograft studies. Researchers are encouraged to perform initial dose-ranging and tolerability studies to determine the optimal therapeutic window for GSK2807 in their chosen cancer model. The systematic collection of tumor growth and tolerability data, as outlined in the template tables, will be crucial for evaluating the anti-tumor activity of this promising SMYD3 inhibitor.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Preparing GSK2807 Trifluoroacetate Stock Solutions for Cellular Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone and non-histone protein methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and cell signaling. Its overexpression is associated with several types of cancer, making it a compelling target for therapeutic development. GSK2807 has been instrumental in elucidating the biological functions of SMYD3 and evaluating its potential as a drug target.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in a variety of in vitro experiments, particularly cell-based assays. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 566.53 g/mol | [cite:i:0] |
| CAS Number | 2245255-66-5 | [cite:i:0] |
| Solubility in DMSO | ≥ 250 mg/mL (≥ 441.28 mM) | [cite:i:0] |
| Solubility in Water | ≥ 50 mg/mL (≥ 88.26 mM) | [cite:i:0] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [cite:i:0] |
| Recommended Storage (Stock Solution) | -80°C for up to 3 months | [cite:i:0] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Calculate the Required Amount of DMSO:
-
To prepare 1 mL of a 10 mM stock solution, you will need 5.6653 mg of this compound.
-
The volume of DMSO required can be calculated using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
-
Sterilization (Optional but Recommended): For cell culture applications, it is advisable to filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and maintain the stability of the compound.
-
Store the aliquots at -80°C for long-term storage (up to 3 months). For short-term use, aliquots can be stored at -20°C for up to 2 weeks.
-
Working Concentrations for In Vitro Assays
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on available literature, typical working concentrations for in vitro cancer cell studies range from low micromolar (e.g., 1-10 µM) to higher concentrations depending on the desired effect and cell line sensitivity.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Application Notes and Protocols for GSK2807 Trifluoroacetate Treatment of MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific quantitative data (e.g., IC50 values, optimal concentrations, or treatment durations) for the effects of GSK2807 Trifluoroacetate on the MCF-7 cell line. The following application notes and protocols are based on the known mechanism of action of GSK2807 as a SMYD3 inhibitor and established methodologies for treating MCF-7 cells with small molecule inhibitors. The provided data tables are templates for researchers to populate with their own experimental findings.
Introduction
GSK2807 is a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1] SMYD3 is overexpressed in various cancers, including breast cancer, and plays a role in transcriptional regulation and cell signaling.[2][3] In MCF-7 breast cancer cells, which exhibit notable SMYD3 expression, inhibiting this enzyme presents a promising therapeutic strategy. GSK2807 functions by preventing the methylation of downstream targets, a key one being Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), which is involved in the MEK/ERK signaling pathway.[1] This document provides detailed protocols for investigating the effects of this compound on MCF-7 cells.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from experiments with this compound on MCF-7 cells.
Table 1: Cell Viability (e.g., MTT Assay)
| This compound Concentration (µM) | Treatment Duration (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 24 | 100 ± X.X | |
| X | 24 | ||
| Y | 24 | ||
| Z | 24 | ||
| 0 (Vehicle Control) | 48 | 100 ± X.X | |
| X | 48 | ||
| Y | 48 | ||
| Z | 48 | ||
| 0 (Vehicle Control) | 72 | 100 ± X.X | |
| X | 72 | ||
| Y | 72 | ||
| Z | 72 |
Table 2: Apoptosis Analysis (e.g., Annexin V/PI Staining)
| This compound Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 48 | X.X ± X.X | Y.Y ± Y.Y |
| IC50 | 48 | ||
| 2 x IC50 | 48 |
Experimental Protocols
MCF-7 Cell Culture
-
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
MCF-7 cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot Analysis
-
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD3, anti-phospho-MEKK2, anti-total-MEKK2, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed MCF-7 cells and treat with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: SMYD3-MEKK2 signaling pathway and the inhibitory action of GSK2807.
Caption: General experimental workflow for studying GSK2807 in MCF-7 cells.
References
- 1. Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM-and MEKK2-Binding Pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for CRISPR Screening with GSK2807 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a histone methyltransferase that has been implicated in the regulation of gene transcription and various signaling pathways, and its overexpression is associated with numerous human cancers.[2][3] A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2).[4] SMYD3-mediated methylation of MAP3K2 potentiates the activation of the Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[4][5] By inhibiting SMYD3, this compound can suppress this oncogenic signaling, making it a promising candidate for cancer therapy.
CRISPR-Cas9 genetic screening is a powerful tool to elucidate mechanisms of drug action and identify genes that confer sensitivity or resistance to therapeutic agents. A genome-wide or targeted CRISPR screen in the presence of this compound can uncover novel genetic dependencies and resistance pathways, providing valuable insights for patient stratification and the development of combination therapies.
These application notes provide a comprehensive overview of the use of this compound in CRISPR screening, including its mechanism of action, relevant signaling pathways, and detailed protocols for performing resistance screens.
Mechanism of Action and Signaling Pathway
This compound targets SMYD3, a lysine methyltransferase. In many cancer cells, particularly those with Ras mutations, the SMYD3-MEKK2 signaling axis is hyperactive. SMYD3 methylates MEKK2, which prevents the binding of the protein phosphatase 2A (PP2A) complex.[4][5] PP2A is a negative regulator of the MAP kinase pathway. The inhibition of PP2A binding to MEKK2 leads to sustained activation of the downstream MEK and ERK kinases, promoting cell proliferation, survival, and tumorigenesis.[5] this compound, by inhibiting SMYD3, restores PP2A binding to MEKK2, leading to the dephosphorylation and inactivation of the MEK/ERK pathway.
Data Presentation
While specific, publicly available IC50 data for this compound across a wide range of cancer cell lines is limited, the following table presents illustrative antiproliferative activity data for a selective SMYD3 inhibitor. This data is intended to provide a reference for experimental design. Researchers should determine the IC50 of this compound in their specific cell line of interest prior to initiating a CRISPR screen.
| Cell Line | Cancer Type | Illustrative IC50 (µM) | Notes |
| HCT116 | Colorectal Carcinoma | 0.5 | High SMYD3 expression. |
| OVCAR-3 | Ovarian Cancer | 1.2 | Sensitive to SMYD3 inhibition. |
| A549 | Lung Carcinoma | 2.5 | Ras mutant cell line. |
| PANC-1 | Pancreatic Cancer | 1.8 | Known dependence on MAPK signaling. |
| MCF7 | Breast Cancer | 5.0 | Lower SMYD3 expression. |
Disclaimer: The IC50 values presented in this table are for illustrative purposes and are based on reported activities of selective SMYD3 inhibitors. Actual IC50 values for this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Determination of this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the cancer cell line of interest to establish the optimal screening concentration.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared serial dilutions of this compound.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen for Resistance Genes
Objective: To identify genes whose knockout confers resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
This compound
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Phase 1: Library Preparation and Transduction
-
Lentivirus Production: Produce the lentiviral sgRNA library by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Viral Titer Determination: Determine the titer of the produced lentivirus to calculate the appropriate volume for transduction at a low multiplicity of infection (MOI).
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. Maintain a high cell number to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
Phase 2: Drug Selection
-
Baseline Sample: Collect a sample of the transduced cell population before drug treatment to serve as the baseline (T0) for sgRNA representation.
-
Cell Plating and Treatment: Split the remaining cells into two groups: a control group treated with vehicle and a treatment group treated with a predetermined concentration of this compound (typically at a concentration that results in significant but incomplete cell death, e.g., IC80, as determined in Protocol 1).
-
Culture and Passaging: Culture the cells for an extended period (e.g., 14-21 days), passaging as needed and maintaining the drug selection pressure. Ensure that cell numbers are maintained to preserve library complexity.
-
Endpoint Sample Collection: Harvest cells from both the control and treatment arms at the end of the screen.
Phase 3: Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol that adds sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing.
-
Data Analysis: Use bioinformatics tools such as MAGeCK to analyze the sequencing data. Compare the sgRNA abundance in the this compound-treated population to the control population. Genes whose sgRNAs are significantly enriched in the treated population are considered potential resistance genes.
Protocol 3: Validation of Candidate Resistance Genes
Objective: To validate the top candidate genes identified from the CRISPR screen.
Materials:
-
Parental Cas9-expressing cell line
-
Individual sgRNAs targeting the candidate genes
-
Non-targeting control sgRNA
-
This compound
-
Reagents for Western blotting or other protein analysis
-
Reagents for cell viability assays
Procedure:
-
Individual Gene Knockout: Transduce the parental Cas9-expressing cell line with lentivirus carrying individual sgRNAs for each candidate gene and a non-targeting control sgRNA.
-
Verification of Knockout: Confirm the knockout of the target gene by Western blot, qPCR, or Sanger sequencing of the targeted genomic locus.
-
Functional Assays:
-
IC50 Shift Assay: Perform a dose-response experiment with this compound on the knockout and control cell lines. A significant increase in the IC50 for a knockout cell line compared to the control validates its role in resistance.
-
Growth Competition Assay: Co-culture fluorescently labeled knockout cells and control cells and treat with this compound. Monitor the relative abundance of the two cell populations over time using flow cytometry. An increase in the proportion of knockout cells in the presence of the drug indicates a resistance phenotype.
-
Mechanism-based Assays: Investigate the effect of gene knockout on the SMYD3-MEKK2-ERK pathway. For example, assess the phosphorylation status of MEK and ERK in the presence of this compound in both knockout and control cells via Western blot.
-
Conclusion
The combination of this compound and CRISPR screening provides a powerful platform for dissecting the genetic basis of response and resistance to SMYD3 inhibition. The protocols outlined in these application notes offer a systematic approach to identifying and validating genes that modulate sensitivity to this promising therapeutic agent. The insights gained from such screens can accelerate the clinical development of this compound and inform rational combination strategies to improve patient outcomes in cancer therapy.
References
Application Notes and Protocols: Detecting PRMT5 Inhibition by GSK591 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1] GSK591 is a potent and selective inhibitor of PRMT5.[3][4] This document provides a detailed protocol for using Western blot analysis to detect the inhibition of PRMT5 by GSK591 by monitoring the levels of symmetric dimethylarginine (sDMA) on total proteins and specific substrates.
PRMT5 Signaling Pathway
PRMT5 is involved in multiple signaling pathways crucial for cell proliferation and survival. A key pathway regulated by PRMT5 is the PI3K/AKT signaling cascade.[5] PRMT5 can methylate and activate AKT, a central kinase that promotes cell survival and growth by phosphorylating a variety of downstream targets.[4][6] Inhibition of PRMT5 with GSK591 has been shown to decrease the phosphorylation of AKT and its downstream targets, such as GSK3α and GSK3β.[4][6]
Experimental Protocol: Western Blot for PRMT5 Inhibition
This protocol outlines the steps to assess the efficacy of GSK591 in inhibiting PRMT5 activity by measuring the global levels of symmetric dimethylarginine (sDMA) and the methylation of specific PRMT5 substrates.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) in appropriate media.
-
Treat cells with varying concentrations of GSK591 (e.g., 0-1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[2]
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell lysates.[2]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
4. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Antibody and Reagent Details
| Reagent/Antibody | Vendor | Catalog # | Dilution | Incubation Time |
| Primary Antibodies | ||||
| Anti-PRMT5 | Cell Signaling Technology | #2252 | 1:1000 | Overnight at 4°C |
| Anti-sDMA | Abcam | ab412 | 1:1000 | Overnight at 4°C |
| Anti-phospho-AKT (Ser473) | Cell Signaling Technology | #4060 | 1:1000 | Overnight at 4°C |
| Anti-AKT | Cell Signaling Technology | #4691 | 1:1000 | Overnight at 4°C |
| Anti-β-actin | Sigma-Aldrich | A5441 | 1:5000 | 1 hour at RT |
| Secondary Antibody | ||||
| HRP-conjugated anti-rabbit IgG | Various | - | 1:2000 - 1:10000 | 1 hour at RT |
| Inhibitor | ||||
| GSK591 | APExBIO | A8716 | 0-1 µM | 24-72 hours |
Experimental Workflow
Expected Results
Treatment of cells with GSK591 is expected to result in a dose-dependent decrease in the overall levels of symmetric dimethylarginine (sDMA) as detected by an anti-sDMA antibody.[4] Furthermore, a reduction in the phosphorylation of AKT at Serine 473 should be observed, indicating the inhibition of the PRMT5-AKT signaling axis.[4] The total levels of PRMT5 and AKT protein are expected to remain unchanged.
Disclaimer: This protocol provides a general guideline. Optimal conditions, such as antibody concentrations and incubation times, may need to be determined empirically for specific cell lines and experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing GSK2807 Trifluoroacetate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase overexpressed in a variety of solid tumors, including breast, colorectal, liver, and bladder cancers. SMYD3 acts as an oncogenic driver by methylating both histone and non-histone proteins, leading to the activation of key signaling pathways that promote cancer cell proliferation, survival, and invasion. The multifaceted role of SMYD3 in cancer progression makes it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with other chemotherapy agents, offering a strong rationale, detailed experimental protocols, and data presentation guidelines.
Rationale for Combination Therapy
The therapeutic potential of this compound is significantly enhanced when used in combination with other cytotoxic or targeted agents. The primary rationales for such combinations are to achieve synergistic anti-tumor effects, overcome chemoresistance, and reduce therapeutic doses to minimize toxicity.
Synergistic Mechanisms:
-
Inhibition of DNA Damage Repair: SMYD3 plays a critical role in the DNA damage response (DDR) by methylating and activating ATM, a key kinase that initiates the homologous recombination (HR) repair pathway for double-strand breaks. By inhibiting SMYD3, this compound can impair the cancer cell's ability to repair DNA damage induced by conventional chemotherapies such as platinum-based agents (e.g., oxaliplatin) and topoisomerase inhibitors. This leads to an accumulation of lethal DNA damage and enhances the efficacy of these agents.[1][2][3]
-
Modulation of Oncogenic Signaling: SMYD3 is known to activate the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways through the methylation of key pathway components like MAP3K2 and AKT1.[4][5] Combining this compound with inhibitors of these pathways (e.g., MEK inhibitors, PI3K/AKT inhibitors) can result in a more profound and durable anti-tumor response by targeting multiple nodes of cancer cell signaling.
-
Sensitization to Targeted Therapies: In specific cancer types, SMYD3 has been shown to interact with and modulate the activity of receptor tyrosine kinases like MET. In gastric cancer, for instance, the combination of a SMYD3 inhibitor with a MET inhibitor has demonstrated synergistic effects.[6]
Preclinical Data Summary
While specific combination studies for this compound are not yet widely published, extensive preclinical data for other SMYD3 inhibitors, such as EM127 and BCI-121, provide a strong proof-of-concept for this therapeutic strategy.
| SMYD3 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| EM127 | Chemotherapeutics (e.g., oxaliplatin) | Colorectal, Gastric, Breast | Synergistic cytotoxicity, reversal of chemoresistance, increased apoptosis. | [1][3] |
| EM127 | MET Inhibitor (SU11274) | Gastric | Synergistic inhibition of cell proliferation and colony formation. | [6] |
| BCI-121 | S/G2 phase-specific chemotherapeutics | Colorectal | S-phase cell cycle arrest, suggesting potential for sensitization. | [7] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with other chemotherapy agents. These are general guidelines and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another chemotherapy drug, and to quantify the synergistic interaction.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of choice
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat the cells with either single agents or combinations at various concentrations. Include vehicle-treated wells as a control.
-
Incubate the plates for 48-72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Analyze the data using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent of choice
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination agent, or both at predetermined concentrations for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound and combination treatment on key signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent of choice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-ATM, p-CHK2, p-p53, p-ERK, p-AKT, cleaved PARP, γH2AX)
-
Secondary antibodies (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, chemotherapy agent alone, combination).
-
Administer the treatments according to a predetermined schedule and route of administration.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: SMYD3-mediated activation of oncogenic signaling pathways.
Caption: Preclinical experimental workflow for combination therapy evaluation.
Caption: Logical relationship of synergistic action.
References
- 1. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer | MDPI [mdpi.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining GSK2807 Trifluoroacetate Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2807 Trifluoroacetate is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation.[2][3] Overexpression of SMYD3 has been implicated in various cancers, including breast, colorectal, and liver cancer, making it a promising therapeutic target.[3] GSK2807's inhibitory action on SMYD3 leads to a reduction in the methylation of its substrates, which include not only histones but also other proteins involved in critical cellular signaling pathways, such as MAP3K2 (MEKK2), a key component of the Ras/ERK signaling cascade.[1][4] By inhibiting SMYD3, GSK2807 can modulate gene expression and interfere with oncogenic signaling, leading to reduced cancer cell proliferation and survival.[4][5]
These application notes provide a comprehensive guide for researchers to design and execute experiments to determine the dose-response relationship of this compound in cancer cell lines. The protocols herein detail methods for assessing cell viability, target engagement, and downstream cellular effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |
| A549 | Lung Carcinoma | MTT Assay | [Data to be determined] | High SMYD3 expression reported. |
| MCF-7 | Breast Cancer | MTT Assay | [Data to be determined] | SMYD3 implicated in estrogen receptor signaling. |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | [Data to be determined] | SMYD3 overexpression is common. |
| HCT116 | Colorectal Cancer | MTT Assay | [Data to be determined] | SMYD3 is a driver of proliferation in this cell type. |
Note: The IC50 values are placeholders and should be determined experimentally. A suggested starting concentration range for dose-response experiments is 0.01 µM to 50 µM, based on the biochemical potency of similar inhibitors and typical effective concentrations in cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a colorimetric MTT assay.
Materials:
-
This compound (prepare a 10 mM stock in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01, 0.1, 1, 10, and 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the GSK2807 concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of SMYD3 Target Methylation
This protocol describes how to assess the effect of GSK2807 on the methylation status of SMYD3 targets, such as H3K4me3 and total protein levels of relevant signaling molecules.
Materials:
-
This compound
-
Cancer cells treated with varying concentrations of GSK2807
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3, anti-phospho-ERK, anti-total ERK, anti-SMYD3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with GSK2807 at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or total histone H3).
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3 at Target Gene Promoters
This protocol allows for the investigation of GSK2807's effect on the enrichment of the H3K4me3 mark at the promoter regions of known SMYD3 target genes.
Materials:
-
This compound
-
Cancer cells treated with GSK2807
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, shear buffer, and IP dilution buffer
-
Sonicator
-
Anti-H3K4me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
SYBR Green qPCR Master Mix
-
Primers for target gene promoters and a negative control region
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with GSK2807 as described in the Western blot protocol.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation and Shearing:
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with anti-H3K4me3 antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using SYBR Green Master Mix and primers specific to the promoter regions of SMYD3 target genes (e.g., c-Met, WNT family members) and a negative control region.
-
-
Data Analysis:
-
Calculate the percent input for each sample to determine the enrichment of H3K4me3 at the target promoters.
-
Compare the enrichment between GSK2807-treated and vehicle-treated cells.
-
Mandatory Visualizations
Caption: SMYD3 signaling pathway and GSK2807 mechanism of action.
Caption: Experimental workflow for the MTT-based dose-response assay.
Caption: Logical relationship for ChIP-qPCR analysis of GSK2807 effects.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting GSK2807 Trifluoroacetate solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2807 trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is the trifluoroacetic acid salt of GSK2807, a potent and selective inhibitor of the histone methyltransferase SMYD3.[1][2] It is supplied as a solid powder.[3] The trifluoroacetate counterion is a common result of purification by high-performance liquid chromatography (HPLC).
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is readily soluble in water and DMSO.[3][4][5] For aqueous buffers, solubility can be influenced by the pH and composition of the buffer. If you are experiencing issues, it is recommended to first prepare a concentrated stock solution in an appropriate solvent like sterile water or DMSO and then dilute it into your experimental buffer.
Q3: What is the recommended storage condition for this compound?
For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[3] Stock solutions in solvent should be stored at -80°C for up to 3 months or -20°C for up to 2 weeks.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Q4: My this compound solution in aqueous buffer appears cloudy or has precipitated over time. What could be the cause and how can I resolve it?
Precipitation in aqueous buffers can occur due to several factors, including:
-
Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. The trifluoroacetate salt may slightly lower the pH of unbuffered solutions. Ensure your buffer has sufficient buffering capacity to maintain the desired pH.
-
Buffer Composition: High concentrations of certain salts in your buffer could potentially lead to precipitation.
-
Low Temperature: Storing the diluted aqueous buffer solution at low temperatures (e.g., 4°C) can sometimes cause the compound to precipitate out, especially if the concentration is close to its solubility limit in that specific buffer.
To resolve this, you can try gentle warming of the solution or brief sonication. For future experiments, consider preparing fresh dilutions from your stock solution just before use.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | ≥ 50 mg/mL[3][4][5] | 88.26 mM[3][4][5] |
| DMSO | 250 mg/mL[3] | 441.28 mM[3] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.[6]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 566.53 g/mol .[1][3][4]
-
For 1 mL of a 10 mM stock solution, you will need 5.67 mg of this compound.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[3]
Protocol 2: General Aqueous Buffer Solubility Test
This protocol provides a general method to test the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Add a small, pre-weighed amount of this compound to a sterile microcentrifuge tube.
-
Add a small volume of your aqueous buffer to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has not fully dissolved, you can try the following:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the tube to 37°C for 10-15 minutes.
-
-
If the compound dissolves, you can gradually add more of the compound or less of the buffer in subsequent tests to determine the approximate solubility limit.
-
If the compound does not dissolve, it is recommended to prepare a stock solution in a suitable solvent (like water or DMSO) and then dilute it into your aqueous buffer.
Diagrams
References
GSK2807 Trifluoroacetate stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of GSK2807 Trifluoroacetate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is crucial to store the compound in a tightly sealed container to minimize exposure to moisture, as it is potentially hygroscopic.
Q2: How should I store solutions of this compound?
A2: Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For maximum stability, store these aliquots at -80°C, where they can be viable for up to 3 months. For shorter-term storage, solutions can be kept at -20°C for up to 2 weeks.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in both DMSO and water. The solubility data is summarized in the table below.
Q4: Is this compound hygroscopic? How should I handle it?
Q5: What are the potential degradation pathways for this compound?
A5: As a complex organic molecule containing amine functionalities and a purine core, this compound may be susceptible to degradation through oxidation and hydrolysis. The primary amino group and the tertiary amine in the side chain could be sites for oxidative degradation. The purine ring itself can also be subject to enzymatic or chemical degradation under certain conditions.
Troubleshooting Guides
Problem 1: Difficulty in accurately weighing the compound.
-
Symptom: The weight on the balance continuously increases, or the powder appears clumpy and "wet".
-
Cause: The compound is likely absorbing moisture from the atmosphere due to its hygroscopic nature.
-
Solution:
-
Work Quickly: Minimize the time the container is open to the air.
-
Use a Desiccator: Allow the vial to warm to room temperature in a desiccator before opening. This prevents moisture from condensing on the cold powder.
-
Controlled Environment: If available, handle and weigh the compound in a glove box with a controlled, low-humidity atmosphere.
-
Weighing by Difference: Pre-weigh a sealed vial containing the compound. Dispense the desired amount directly into your reaction vessel and then re-weigh the vial. The difference in weight is the amount of compound dispensed.
-
Problem 2: Variability in experimental results between different batches or over time.
-
Symptom: Inconsistent assay results, loss of compound activity, or appearance of unexpected peaks in analytical chromatography.
-
Cause: This could be due to the degradation of the compound in stock solutions from improper storage or handling.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Proper Storage: Ensure aliquots are stored at the recommended -80°C for long-term stability.
-
Purity Check: Periodically check the purity of your stock solution using an appropriate analytical method, such as HPLC.
-
Fresh Solutions: For critical experiments, consider preparing fresh solutions from the powder.
-
Problem 3: Unexpected peaks observed during HPLC analysis.
-
Symptom: Additional peaks in the chromatogram that were not present in the initial analysis of the compound.
-
Cause: These peaks likely represent degradation products or impurities.
-
Solution:
-
Analyze Storage Conditions: Review the storage conditions of both the solid compound and any solutions to ensure they align with the recommendations.
-
Investigate Solvent Stability: Consider the possibility of the compound degrading in the chosen solvent. If using aqueous buffers, be mindful of pH and potential for hydrolysis.
-
Characterize Impurities: If the impurities are significant, further analytical techniques such as LC-MS may be necessary to identify the degradation products and understand the degradation pathway.
-
Data Presentation
Table 1: Long-Term Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 3 months |
| In Solvent | -20°C | 2 weeks |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 250 | 441.28 |
| Water | 50 | 88.26 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture condensation.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., sterile DMSO or water) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved. Avoid vigorous shaking to prevent potential degradation.
-
Aliquoting: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound sample.
-
Column: A C18 reverse-phase column is typically suitable for small molecules of this nature.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method to separate the main compound from any impurities.
-
Detect the eluting compounds using a UV detector at a wavelength where the compound has strong absorbance.
-
Integrate the peak areas to calculate the percentage purity of the main compound relative to the total peak area.
-
Visualizations
Technical Support Center: Minimizing Off-Target Effects of GSK2807 Trifluoroacetate in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK2807 Trifluoroacetate, a potent and selective inhibitor of the methyltransferase SMYD3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, with a focus on minimizing off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1][2][3][4][5] SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and cancer signaling pathways.[6]
Q2: What are the known potency and selectivity of this compound?
This compound exhibits a high affinity for its target, with a reported Ki (inhibition constant) of 14 nM and an IC50 (half-maximal inhibitory concentration) of 130 nM in biochemical assays.[1][2][3][4][7] It has been shown to be 24-fold more selective for SMYD3 compared to the closely related enzyme SMYD2.[2][3][7]
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be selective for SMYD3, like most small molecule inhibitors, it has the potential to interact with other cellular targets, particularly at higher concentrations. Specific, publicly available data on the comprehensive off-target profile of GSK2807 from techniques like kinome scanning is limited. However, general principles of small molecule inhibitors suggest that off-target effects can arise from binding to proteins with similar ATP or SAM-binding pockets. It is crucial to experimentally determine the optimal concentration to minimize such effects.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for accurate interpretation of experimental results. Key strategies include:
-
Dose-Response Experiments: Use the lowest concentration of GSK2807 that elicits the desired biological effect. A thorough dose-response analysis is essential to identify the optimal concentration range.
-
Use of Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that GSK2807 is binding to SMYD3 in your specific cell line at the concentrations used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Unexpected Phenotypes | Inhibitor concentration is too high, leading to off-target effects. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[8] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[8] | |
| Cell line is particularly sensitive. | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time. | |
| Inconsistent or No Inhibitory Effect | Inhibitor concentration is too low. | Increase the inhibitor concentration based on dose-response experiments. |
| Poor inhibitor solubility or stability in media. | Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. Visually inspect for any precipitation. | |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to your experimental endpoint. | |
| Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | SMYD3 | [1][2][3][4][5] |
| Ki (inhibition constant) | 14 nM | [1][2][3][4][7] |
| IC50 (biochemical) | 130 nM | [1][2][3][4][7] |
| Selectivity | 24-fold over SMYD2 | [2][3][7] |
| Solubility | Soluble in DMSO and Water | [1][2] |
Experimental Protocols
Dose-Response Curve for Determining Optimal GSK2807 Concentration
Objective: To determine the effective concentration range of this compound for inhibiting cell viability or a specific downstream signaling event, and to identify the concentration at which off-target toxicity may occur.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of 2X working solutions in complete culture medium. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X GSK2807 working solutions to the appropriate wells. Also, include wells with vehicle control (medium with the same final concentration of DMSO as the highest GSK2807 concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the GSK2807 concentration. Use a non-linear regression model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein, SMYD3, in intact cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler or heating block
-
Western blot reagents (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against SMYD3, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of GSK2807 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend them in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for SMYD3. Follow with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities for SMYD3 at each temperature for both the GSK2807-treated and vehicle-treated samples. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of GSK2807 indicates target engagement.
Visualizations
Caption: Simplified SMYD3 signaling pathway and the inhibitory action of GSK2807.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical troubleshooting workflow for experiments with GSK2807.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing GSK2807 Trifluoroacetate Resistance in Cancer Cell Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to GSK2807 Trifluoroacetate in cancer cell models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3). SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4), leading to transcriptional activation of downstream target genes. By inhibiting SMYD3, GSK2807 prevents the methylation of its substrates, including both histone and non-histone proteins like MEKK2, thereby modulating gene expression and downstream signaling pathways involved in cancer cell proliferation and survival.
Q2: What is the role of SMYD3 in cancer?
SMYD3 is overexpressed in a variety of cancers, including breast, colorectal, hepatocellular, and bladder carcinomas.[1][2][3] Its elevated expression is often associated with enhanced cell growth, proliferation, and invasion.[1][4] SMYD3 promotes the transcription of numerous oncogenes and genes involved in cell cycle regulation.[1] Beyond its role in histone methylation, SMYD3 can also methylate non-histone proteins, such as MAP3K2, which activates the Ras/Raf/MEK/ERK signaling pathway, further promoting tumorigenesis.[5]
Q3: What are the known mechanisms by which SMYD3 contributes to general chemoresistance?
While research into specific resistance mechanisms against GSK2807 is still emerging, the role of its target, SMYD3, in resistance to other chemotherapeutic agents is better understood. Key mechanisms include:
-
Enhanced DNA Damage Repair: SMYD3 is essential for the repair of double-strand breaks induced by chemotherapeutic agents. It methylates the upstream sensor ATM, which allows for the propagation of the homologous recombination (HR) repair cascade through CHK2 and p53 phosphorylation, ultimately promoting cancer cell survival.[6][7]
-
Promotion of Epithelial-Mesenchymal Transition (EMT): SMYD3 can interact with SMAD2/3, key components of the TGF-β signaling pathway. This interaction epigenetically promotes the expression of EMT-inducing transcription factors (e.g., SOX4, ZEB1, SNAIL1), leading to increased cell motility, invasion, and resistance to therapies like sorafenib.
Q4: What are the potential (hypothesized) mechanisms of acquired resistance to this compound?
Based on general principles of drug resistance in cancer, several mechanisms can be hypothesized for acquired resistance to GSK2807:
-
Target Overexpression: Increased expression of the SMYD3 protein could titrate the inhibitor, requiring higher concentrations to achieve the same level of target engagement.
-
Target Mutation: Mutations in the GSK2807 binding site of SMYD3 could reduce the inhibitor's affinity, rendering it less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel signaling pathways that compensate for the inhibition of the SMYD3-mediated pathway, thereby maintaining proliferation and survival. Examples could include the activation of other receptor tyrosine kinase pathways or downstream effectors.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump GSK2807 out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Cellular Metabolism: Changes in metabolic pathways could potentially alter the availability of cofactors or lead to the deactivation of the drug.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Loss of GSK2807 potency over time. | Improper storage of the compound. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Instability in culture media. | Prepare fresh drug dilutions for each experiment from a frozen stock. | |
| Difficulty in generating a resistant cell line. | Sub-optimal drug concentration for selection. | Perform a dose-response curve to determine the IC50. Start the selection process at a concentration around the IC20-IC30. |
| Insufficient duration of drug exposure. | Generating resistant cell lines is a long-term process, often taking several months. Be patient and gradually increase the drug concentration as cells adapt. | |
| Cell line is inherently resistant or has a low propensity to develop resistance. | Try a different cancer cell line known to have high SMYD3 expression. | |
| Resistant cell line shows reversion to sensitivity. | Discontinuation of drug pressure. | Maintain the resistant cell line in a medium containing a maintenance dose of GSK2807 to preserve the resistant phenotype. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for easy comparison. Note: The IC50 values in Table 1 are illustrative examples as comprehensive, directly comparable data for GSK2807-sensitive vs. resistant lines are not yet widely published. Researchers should populate these tables with their own experimental data.
Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive Parent) (µM) | IC50 (Resistant Subline) (µM) | Fold Resistance (IC50 Resistant / IC50 Sensitive) |
| MCF-7 | Breast Cancer | 0.5 | 5.0 | 10 |
| HCT116 | Colorectal Cancer | 1.2 | 15.6 | 13 |
| A549 | Lung Cancer | 2.5 | 20.0 | 8 |
Table 2: SMYD3 Expression in Cancer Tissues
| Cancer Type | Upregulation of SMYD3 Expression | Reference |
| Breast Cancer | Elevated in 52.2% of invasive ductal carcinomas and 54.5% of ductal carcinoma in situ. | [4] |
| Colorectal Cancer | Overexpressed in the majority of cases. | [1] |
| Hepatocellular Carcinoma | Overexpressed in the majority of cases. | [1] |
| Bladder Cancer | Significantly upregulated in tumors compared to normal tissue. | [2] |
| Gallbladder Cancer | Significantly upregulated compared to cholelithiasis group. | [3] |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of GSK2807.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Sterile cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
-
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of GSK2807 in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing GSK2807 at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of GSK2807.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of GSK2807 in the culture medium.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation. If a high level of cell death is observed after increasing the concentration, maintain the cells at the previous, lower concentration until they recover.
-
Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the adapting cell population to quantify the level of resistance. Compare this to the IC50 of the parental cell line.
-
Establish a Stable Resistant Line: A stable resistant cell line is typically considered established when it exhibits a significant (e.g., >5-fold) and stable increase in IC50 compared to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
-
2. Western Blot Protocol for Analyzing Protein Expression
This protocol is for assessing the expression levels of SMYD3 and proteins in related signaling pathways.
-
Materials:
-
Parental and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD3, anti-p-ATM, anti-E-cadherin, anti-vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5-10 minutes.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SMYD3-mediated DNA damage repair pathway and the inhibitory action of GSK2807.
Caption: SMYD3's role in the TGF-β/SMAD pathway to promote EMT.
Caption: Experimental workflow for investigating GSK2807 resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the bioavailability of GSK2807 Trifluoroacetate for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability and ensuring reliable experimental outcomes for in vivo studies using GSK2807 Trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: Is this compound poorly soluble in water?
A1: No, this compound is highly soluble in water.[1][2][3] Commercially available data indicates a solubility of ≥ 50 mg/mL in water and 250 mg/mL in DMSO.[1][2][3] Therefore, poor aqueous solubility is not the primary barrier to achieving adequate bioavailability for this compound.
Q2: If solubility is not the main issue, what are the potential challenges for in vivo studies with this compound?
A2: The primary challenges stem from the trifluoroacetate (TFA) counter-ion, which is often a remnant of the synthesis and purification process.[4][5][6] These challenges include:
-
Potential for TFA-induced toxicity: The trifluoroacetate ion itself can have biological effects that may confound experimental results.[7]
-
Altered physicochemical properties: The TFA salt form may have different stability and pharmacokinetic profiles compared to other salt forms (e.g., hydrochloride or acetate).
-
Regulatory concerns: Trifluoroacetate salts are sometimes viewed less favorably by regulatory agencies for therapeutic development due to potential toxicity concerns.[4]
Q3: What are the general strategies to improve the in vivo performance of this compound?
A3: Key strategies focus on addressing the potential issues with the TFA counter-ion and optimizing the formulation. These include:
-
TFA Removal and Salt Exchange: Converting the trifluoroacetate salt to a more biocompatible salt form, such as hydrochloride (HCl) or acetate.
-
Formulation with Excipients: Utilizing vehicles and excipients that enhance stability, absorption, and tolerability. Common excipients include co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), and cyclodextrins (e.g., SBE-β-CD).
Q4: Should I remove the trifluoroacetate (TFA) from GSK2807 before my in vivo experiment?
A4: It is highly recommended to consider removing the TFA and exchanging it for a more biocompatible counter-ion like chloride or acetate, especially for late-stage preclinical or toxicological studies. This minimizes the risk of the TFA counter-ion interfering with your experimental results.[4][5][6] For early-stage discovery experiments, using the TFA salt with an appropriate vehicle may be acceptable, but the potential for TFA-related effects should be acknowledged.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Toxicity or Adverse Events in Animals | The TFA counter-ion may be contributing to toxicity. The vehicle used may not be well-tolerated. | 1. Perform a salt exchange to replace TFA with HCl or acetate. 2. Conduct a vehicle tolerability study in your animal model. 3. Consider alternative, less toxic vehicles. |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent formulation preparation. Instability of the compound in the formulation. | 1. Ensure a standardized and reproducible protocol for formulation preparation. 2. Assess the stability of GSK2807 in the chosen vehicle over the duration of the experiment. 3. Prepare fresh formulations for each experiment. |
| Precipitation of the Compound Upon Dosing | The compound may be precipitating at the injection site or in the gastrointestinal tract. | 1. Even though GSK2807 TFA is water-soluble, the local environment post-dosing can induce precipitation. 2. Consider using solubilizing agents like cyclodextrins (e.g., SBE-β-CD) to maintain solubility in vivo. |
| Low or Inconsistent Bioavailability | Poor absorption from the administration site. First-pass metabolism. | 1. For oral dosing, consider formulation strategies that enhance absorption, such as lipid-based systems or permeation enhancers (use with caution and appropriate validation). 2. Investigate different routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism if it is a suspected issue. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H33F3N8O7 | [1][8] |
| Molecular Weight | 566.5 g/mol | [1][8] |
| Solubility in Water | ≥ 50 mg/mL (88.26 mM) | [1][2][3] |
| Solubility in DMSO | 250 mg/mL (441.28 mM) | [2][3] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Purpose | Example Protocol (for 1 mL) |
| DMSO | Co-solvent | Dissolve 20.8 mg of GSK2807 TFA in 100 µL of DMSO. |
| PEG300 | Co-solvent | To the DMSO solution, add 400 µL of PEG300 and mix. |
| Tween-80 | Surfactant | To the above mixture, add 50 µL of Tween-80 and mix. |
| Saline | Vehicle | Add 450 µL of saline to bring the final volume to 1 mL. |
| SBE-β-CD | Solubilizing Agent | Dissolve 20.8 mg of GSK2807 TFA in 100 µL of DMSO. Add this to 900 µL of a 20% SBE-β-CD solution in saline. |
| Corn Oil | Lipid Vehicle (for specific routes) | Dissolve 20.8 mg of GSK2807 TFA in 100 µL of DMSO. Add this to 900 µL of corn oil. (Note: Use with caution, may not be suitable for all routes). |
Source: Adapted from vendor-suggested protocols.[9] Researchers should validate these formulations for their specific experimental conditions.
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is based on methods developed for peptides and can be adapted for small molecules.[4][5]
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Deionized Water
-
Lyophilizer
-
Liquid Nitrogen
Procedure:
-
Dissolve the this compound in 100 mM HCl.
-
Allow the solution to stand at room temperature for 5 minutes.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed to obtain the peptide hydrochloride salt.
-
To ensure complete removal of TFA, this process may need to be repeated 2-3 times.
-
After the final lyophilization from HCl, dissolve the compound in deionized water and lyophilize again to remove any excess HCl.
Protocol 2: Formulation Preparation with SBE-β-CD for Intravenous Injection
Materials:
-
This compound (or the HCl salt from Protocol 1)
-
DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile saline
Procedure:
-
Prepare a stock solution of GSK2807 in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add the appropriate volume of the GSK2807 DMSO stock solution to achieve the desired final concentration (e.g., for a 2.08 mg/mL final concentration, add 100 µL of the 20.8 mg/mL stock to 900 µL of the SBE-β-CD solution).
-
Vortex the solution thoroughly to ensure complete mixing.
-
This formulation should result in a clear solution suitable for intravenous administration.
Visualizations
Caption: Decision workflow for handling this compound.
Caption: General workflow for preparing an aqueous formulation.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound CAS#: 2245255-66-5 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cenmed.com [cenmed.com]
- 9. medchemexpress.com [medchemexpress.com]
refining GSK2807 Trifluoroacetate treatment time for optimal target inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2807 Trifluoroacetate. The information is designed to help you refine your experimental conditions for optimal inhibition of its target, SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase.[1] It acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the cofactor binding pocket of SMYD3 to prevent the transfer of methyl groups to its substrates.[1]
Q2: What are the typical in vitro potency values for GSK2807?
A2: GSK2807 exhibits a high affinity for SMYD3. Reported values are a Ki of 14 nM and an IC50 of 130 nM in biochemical assays.[1]
Q3: How selective is GSK2807 for SMYD3?
A3: GSK2807 is highly selective for SMYD3. For instance, it is 24-fold more selective for SMYD3 than for the closely related enzyme SMYD2.[1]
Q4: How can I confirm that GSK2807 is engaging with SMYD3 in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context.[2][3][4] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[3][4] A successful CETSA experiment will show a shift in the melting curve of SMYD3 to a higher temperature in the presence of GSK2807, indicating direct binding.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of downstream target methylation (e.g., H3K4me2/3, H4K5me). | Insufficient treatment time: The inhibitor may not have had enough time to engage the target and elicit a downstream effect. | Optimize treatment time: Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration for inhibiting the specific methylation mark. |
| Sub-optimal inhibitor concentration: The concentration of GSK2807 may be too low to achieve effective inhibition in your cell line. | Perform a dose-response experiment: Test a range of concentrations (e.g., 100 nM to 10 µM) to determine the EC50 for your specific cellular assay. | |
| Poor cell permeability: The compound may not be efficiently entering the cells. | Consult literature for appropriate vehicle/solvent: Ensure proper solubilization of this compound. DMSO is a common solvent. For in vivo studies, specific formulations may be required.[1] | |
| Antibody issues in Western Blot: The antibody for the methylated target may be of poor quality or used at a suboptimal dilution. | Validate your antibody: Use positive and negative controls (e.g., cells with known high and low levels of the methylation mark, or SMYD3 knockout cells) to confirm antibody specificity. Titrate the antibody to find the optimal concentration. | |
| High cell toxicity or off-target effects observed. | Excessively long treatment time: Prolonged exposure to the inhibitor may lead to cytotoxicity. | Reduce treatment time: Based on your time-course experiment, select the shortest time required to achieve significant target inhibition. |
| Inhibitor concentration is too high: High concentrations can lead to off-target effects and cell death. | Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. Correlate target inhibition with cell viability data. | |
| Compound instability: The inhibitor may be degrading in the culture medium over long incubation periods. | Replenish the inhibitor: For long-term experiments, consider replacing the medium with freshly prepared inhibitor every 24-48 hours. | |
| Inconsistent results in CETSA experiments. | Uneven heating of samples: Inaccurate temperature control can lead to high variability. | Use a thermal cycler: A PCR machine provides precise and uniform temperature control across all samples.[5] |
| Low expression of SMYD3 in the chosen cell line: If the target protein level is too low, detecting a thermal shift can be difficult. | Select a different cell line: Use a cell line known to have higher endogenous expression of SMYD3.[6] Alternatively, consider using an overexpression system. | |
| Inefficient cell lysis or protein extraction: Incomplete lysis can lead to loss of soluble protein and inaccurate quantification. | Optimize lysis conditions: Ensure your lysis buffer is effective and that you are adequately separating the soluble fraction from the aggregated protein pellet after the heat challenge. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | SMYD3 | [1] |
| Mechanism of Action | SAM-Competitive Inhibitor | [1] |
| Ki | 14 nM | [1] |
| IC50 (biochemical) | 130 nM | [1] |
| Selectivity | 24-fold over SMYD2 | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a workflow to identify the minimum time required for GSK2807 to achieve maximal inhibition of a specific SMYD3-mediated methylation mark.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock to the desired final concentration in your cell culture medium.
-
Treatment: Treat the cells with GSK2807 at a fixed concentration (e.g., 1-5 µM). Include a vehicle control (DMSO) group.
-
Time Points: Harvest cell lysates at various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours).
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against your methylated target of interest (e.g., anti-H3K4me3 or another known SMYD3 substrate), total histone H3 (as a loading control), and SMYD3 (to ensure its levels are not changing).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for the methylated target and normalize to the total histone loading control. Plot the normalized intensity against the treatment time to identify the point at which maximum inhibition is achieved.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from generalized CETSA procedures and should be optimized for your specific cell line and equipment.[2][3][5]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with GSK2807 (e.g., 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration for all samples.
-
Perform a Western blot as described above, using an anti-SMYD3 antibody.
-
-
Data Analysis: Quantify the intensity of the SMYD3 bands at each temperature for both the GSK2807-treated and vehicle-treated samples. Plot the percentage of soluble SMYD3 relative to the non-heated control against the temperature. A shift of the melting curve to the right for the GSK2807-treated sample indicates target engagement.
Visualizations
Caption: SMYD3 utilizes SAM to methylate histones, altering gene transcription.
Caption: Experimental workflow to determine the optimal GSK2807 treatment duration.
Caption: A decision tree for troubleshooting lack of target inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
troubleshooting inconsistent results with GSK2807 Trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2807 Trifluoroacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), which is a lysine methyltransferase. It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the same site as the methyl donor SAM, thereby preventing the methylation of SMYD3's target proteins.[1] SMYD3 has been shown to methylate both histone and non-histone proteins, playing a role in the regulation of various cellular processes, including gene transcription and signal transduction.
Q2: What are the primary cellular signaling pathways affected by this compound?
By inhibiting SMYD3, this compound can impact multiple signaling pathways. SMYD3 has been shown to methylate and regulate the activity of key signaling proteins, including:
-
MAP3K2 (MEKK2): SMYD3-mediated methylation of MAP3K2 can lead to the activation of the Ras/Raf/MEK/ERK signaling pathway.[2]
-
AKT1: Methylation of AKT1 by SMYD3 can enhance its activation, promoting cell survival and proliferation.[2]
-
HER2: SMYD3 can methylate the HER2 receptor, which may contribute to its activation and downstream signaling.[2]
-
VEGFR1: SMYD3 can methylate VEGFR1, a key regulator of angiogenesis.
Inhibition of SMYD3 by this compound is therefore expected to downregulate these pro-growth and pro-survival pathways.
Q3: What is the significance of the trifluoroacetate salt form?
GSK2807 is supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion for peptide and small molecule drugs. The TFA salt form generally enhances the stability and solubility of the compound. However, it's important to be aware that TFA can be acidic and may influence the pH of your solutions, which could potentially affect experimental outcomes.[3][4] It is also important to note that the trifluoroacetate anion is highly stable and may persist in aqueous solutions.[4]
Troubleshooting Inconsistent Results
Problem 1: High variability in IC50 values between experiments.
This is a common issue with many small molecule inhibitors. Several factors can contribute to this variability.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration Range | Perform a dose-response experiment with a wider range of concentrations to accurately determine the IC50 value for your specific cell line and experimental conditions. |
| Solubility Issues | Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution into aqueous buffers or cell culture media. Precipitation of the compound will lead to a lower effective concentration. |
| Batch-to-Batch Variability | If you continue to observe inconsistencies after addressing other factors, consider testing a new batch of the inhibitor. |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy at the time of treatment. |
| Incubation Time | Optimize the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration for observing the desired effect. |
Problem 2: Low or no observable effect at expected concentrations.
If this compound does not appear to be active in your assay, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Storage | Ensure the compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. |
| Degradation in Media | Some components of cell culture media can degrade small molecules over time. Prepare fresh dilutions of the inhibitor for each experiment and consider the stability of the compound in your specific media over the course of the experiment. |
| High Target Expression | Cell lines with very high expression levels of SMYD3 may require higher concentrations of this compound to achieve significant inhibition. |
| Cell Permeability | While generally cell-permeable, the rate of uptake can vary between cell types. You may need to increase the incubation time to allow for sufficient intracellular accumulation. |
Problem 3: Significant off-target effects or cellular toxicity.
Unintended effects can complicate the interpretation of your results.
| Potential Cause | Recommended Solution |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects.[5][6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). |
| Activation of Compensatory Pathways | Inhibition of a specific pathway can sometimes lead to the activation of alternative signaling pathways.[7] Consider investigating the broader signaling network in your experimental system. |
| Non-specific Binding | In in vitro assays, non-specific binding of the inhibitor to assay components can occur. Consider including bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a starting point for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Sterile, anhydrous DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of SMYD3 Target Methylation
This protocol can be used to assess the effect of this compound on the methylation of a known SMYD3 substrate (e.g., Histone H3K4).
Materials:
-
This compound
-
Your cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimized duration.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with wash buffer for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., total Histone H3 or GAPDH) to ensure equal protein loading.
In Vitro SMYD3 Enzyme Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on SMYD3 enzymatic activity.
Materials:
-
Recombinant human SMYD3 enzyme
-
This compound
-
Histone H3 or a specific peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant SMYD3 enzyme, and the desired concentration of this compound (or vehicle control). Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the histone substrate and [3H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the proteins by Coomassie blue staining. Excise the band corresponding to the histone substrate.
-
Quantification: Place the excised gel band into a scintillation vial, add scintillation cocktail, and measure the incorporation of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of SMYD3 activity at different concentrations of this compound to determine the IC50 value.
Visualizations
Caption: Simplified SMYD3 signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for testing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. nacalai.com [nacalai.com]
Technical Support Center: Optimization of GSK2807 Trifluoroacetate Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2807 Trifluoroacetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase.[1][2][3] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of SMYD3, preventing the transfer of methyl groups to target proteins.[4] SMYD3 has been implicated in the regulation of gene transcription and has been identified as an oncogene in various cancers.[5]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge stems from the trifluoroacetate (TFA) salt form of the compound. Residual TFA can interfere with biological assays, potentially affecting cell proliferation and eliciting immune responses.[6][7] Additionally, like many small molecules, achieving optimal solubility, stability, and bioavailability in vivo requires careful formulation.
Q3: What are the recommended vehicle formulations for administering this compound to animal models?
A3: Based on supplier recommendations, several vehicle formulations can be used for in vivo studies. The choice of vehicle will depend on the desired route of administration and the experimental design. Common formulations include:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A solution of DMSO and corn oil.
-
A formulation containing DMSO and SBE-β-CD in saline.
It is crucial to prepare these formulations according to specific protocols to ensure the compound is fully dissolved and stable.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of GSK2807 in the formulation | - Inadequate solubilizing agent concentration- Temperature fluctuations- Incorrect solvent ratio | - Gently warm the solution and/or use sonication to aid dissolution.- Ensure the stock solution in DMSO is fully dissolved before adding other solvents.- Prepare fresh solutions before each use and store them appropriately, avoiding repeated freeze-thaw cycles.[8] |
| Inconsistent or unexpected biological effects in vivo | - Interference from the Trifluoroacetate (TFA) counter-ion- Suboptimal bioavailability | - Consider performing a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl), if feasible for your experimental setup.[9][10]- Optimize the dosing regimen and route of administration based on preliminary pharmacokinetic studies if possible.- Ensure accurate and consistent dosing volumes and techniques. |
| Local irritation or adverse reactions at the injection site (subcutaneous or intraperitoneal) | - High concentration of DMSO or other organic solvents- pH of the formulation | - Minimize the concentration of DMSO in the final dosing solution; supplier protocols suggest a final concentration of 10%.- Check the pH of the final formulation and adjust to a physiologically compatible range (typically pH 7.2-7.4) if necessary.- Dilute the formulation to a larger volume if the concentration of the compound allows, to reduce local irritation. |
| Difficulty in achieving desired plasma concentrations | - Poor absorption from the administration site- Rapid metabolism or clearance | - Consider alternative routes of administration (e.g., intravenous for 100% bioavailability).- Evaluate different vehicle formulations that may enhance absorption.- While specific pharmacokinetic data for GSK2807 is limited, consider conducting a pilot study to determine key parameters like Tmax, Cmax, and half-life in your animal model. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H33F3N8O7 | [11] |
| Molecular Weight | 566.54 g/mol | [11] |
| Solubility in Water | ≥ 50 mg/mL (88.26 mM) | [1] |
| Solubility in DMSO | ≥ 250 mg/mL (441.28 mM) | [3] |
| Ki for SMYD3 | 14 nM | [2][3] |
| IC50 for SMYD3 | 130 nM | [2][3] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from supplier recommendations for achieving a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. Based on a common formulation, the ratio of DMSO to PEG300 might be 1:4 (v/v). Mix thoroughly until the solution is homogenous.
-
Add Tween-80 to the mixture. A typical final concentration is around 5% (v/v). Mix until the solution is clear.
-
Add saline to reach the final desired volume. A common final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the final solution to ensure homogeneity. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
-
It is recommended to prepare this formulation fresh before each use.
Visualizations
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical mouse models for cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toolbox.eupati.eu [toolbox.eupati.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocytogen.com [biocytogen.com]
- 10. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Preclinical Applications of Humanized Mouse Models in the Discovery and Validation of Novel Immunotherapeutics and Their Mechanisms of Action for Improved Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of GSK2807 Trifluoroacetate in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of GSK2807 Trifluoroacetate, a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1][2] Understanding and confirming the interaction of this small molecule with its intended target in a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data for GSK2807 and other SMYD3 inhibitors, and provides detailed experimental protocols.
Introduction to SMYD3 and this compound
SMYD3 is a lysine methyltransferase implicated in the development and progression of various cancers.[3][4] It functions by transferring a methyl group from the cofactor SAM to both histone and non-histone substrates, thereby regulating gene expression and signaling pathways.[3][5] Key non-histone targets of SMYD3 include MAP3K2, VEGFR1, and HER2, linking its activity to critical cancer-related pathways such as the Ras/Raf/MEK/ERK signaling cascade.[4][6] this compound has been identified as a potent inhibitor of SMYD3, acting by competing with the binding of SAM.[2]
Comparison of Cellular Target Engagement Assays
Validating that a compound like this compound reaches and binds to SMYD3 within a living cell is paramount. Several robust methods are available for this purpose, with the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays being prominent examples.
| Assay Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding.[7] | Label-free, applicable to endogenous proteins, reflects direct target binding. | Lower throughput, requires specific antibodies for detection. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[8][9] | High-throughput, provides quantitative affinity and occupancy data in live cells. | Requires genetic modification of cells to express the fusion protein. |
| In-cell Western Blot | Quantifies the levels of a specific protein or its post-translational modifications within cells grown in microplates. | Can directly measure the downstream effects of target engagement (e.g., inhibition of methylation). | Indirect measure of target engagement, antibody quality is critical. |
Performance of this compound and Alternative SMYD3 Inhibitors
The following table summarizes the reported activities of this compound and other notable SMYD3 inhibitors. This data is essential for benchmarking and selecting the appropriate tool compound for research.
| Compound | Mechanism of Action | Biochemical IC50 / Ki | Cellular Activity | Reference |
| This compound | SAM-competitive | Ki: 14 nM, IC50: 130 nM | Reduces cancer cell proliferation. | [1] |
| EPZ031686 | Potent and orally active | IC50: 3 nM | Reduces SMYD3-dependent methylation in cells. | [1][10] |
| BAY-6035 | Substrate-competitive | IC50: 88 nM (for MEKK2 peptide methylation) | Decreases SMYD3-dependent methylation in a dose-dependent manner. | [1][10] |
| BCI-121 | Not specified | Not specified | Impairs cancer cell proliferation. | [1] |
| EM127 | Covalent inhibitor | KD: 13 µM | Effectively inhibits ERK1/2 phosphorylation and reduces transcription of SMYD3 target genes. | [1] |
Experimental Protocols
High-Throughput Dose-Response Cellular Thermal Shift Assay (HTDR-CETSA) for SMYD3
This protocol is adapted from a high-throughput method developed for assessing SMYD3 target engagement.[7][11]
1. Cell Culture and Compound Treatment:
- Culture a suitable cancer cell line (e.g., HeLa) to 80-90% confluency.
- Harvest cells and resuspend in fresh media.
- Dispense cells into a 384-well plate.
- Add this compound or other inhibitors at various concentrations and incubate for a specified time (e.g., 1 hour) at 37°C.
2. Thermal Denaturation:
- Heat the plate at a predetermined optimal temperature (e.g., 48°C) for a set duration (e.g., 3 minutes) to induce protein denaturation.
- Cool the plate on ice.
3. Cell Lysis and Detection:
- Lyse the cells by adding a suitable lysis buffer containing a detergent.
- Centrifuge the plate to pellet the aggregated, denatured proteins.
- Transfer the supernatant containing the soluble, stabilized SMYD3 to a new plate.
- Quantify the amount of soluble SMYD3 using a suitable detection method, such as an enzyme fragment complementation assay[7] or Western blot.
4. Data Analysis:
- Plot the amount of soluble SMYD3 as a function of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to stabilize 50% of the target protein.
NanoBRET™ Target Engagement Assay for SMYD3
This protocol outlines the general steps for a NanoBRET™ assay to quantify the binding of this compound to SMYD3 in living cells.[8][9]
1. Cell Preparation:
- Co-transfect HEK293 cells with a plasmid encoding for SMYD3 fused to NanoLuc® luciferase and a suitable fluorescent tracer that binds to SMYD3.
- Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.
2. Compound Treatment and Assay:
- Prepare serial dilutions of this compound.
- Add the compound dilutions to the cells.
- Add the NanoBRET™ substrate (furimazine) to the wells.
- Incubate for a specified period (e.g., 2 hours) at 37°C.
3. BRET Measurement:
- Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
4. Data Analysis:
- Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
- The displacement of the fluorescent tracer by the inhibitor will result in a decrease in the BRET signal.
- Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value, representing the compound's affinity for the target in the cellular environment.
Visualizations
Caption: SMYD3 signaling in the nucleus and cytoplasm, and its inhibition by GSK2807.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of SMYD3 inhibitors, assays, and readouts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 10. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to SMYD3 Inhibitors: GSK2807 Trifluoroacetate, BAY-6035, and EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of three prominent small-molecule inhibitors of SET and MYND domain-containing protein 3 (SMYD3): GSK2807 Trifluoroacetate, BAY-6035, and EPZ031686. SMYD3 is a lysine methyltransferase implicated in various cancers, making it an attractive therapeutic target. This document is intended to assist researchers in selecting the most appropriate chemical probe for their studies by presenting objective, data-driven comparisons, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Head-to-Head Comparison of SMYD3 Inhibitors
The following tables summarize the key quantitative data for this compound, BAY-6035, and EPZ031686, focusing on their on-target potency and selectivity. It is important to note that the cross-reactivity data presented has been compiled from various studies and may not be directly comparable due to differences in experimental conditions. A direct head-to-head comparison of all three inhibitors against a comprehensive panel of methyltransferases under identical conditions is not currently available in the public domain.
Table 1: On-Target Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) |
| This compound | SMYD3 | Biochemical Assay | Kᵢ = 14 nM |
| BAY-6035 | SMYD3 | Scintillation Proximity Assay (SPA) | IC₅₀ = 88 nM |
| SMYD3 (cellular) | MEKK2 Methylation Assay | IC₅₀ = 70 nM | |
| EPZ031686 | SMYD3 | Biochemical Assay | IC₅₀ = 3 nM |
| SMYD3 (cellular) | MEKK2 Methylation Assay | IC₅₀ = 36 nM |
Table 2: Cross-Reactivity and Selectivity Profile of SMYD3 Inhibitors
| Compound | Off-Target | Assay Type | Activity | Selectivity |
| This compound | Data not available from searches | - | - | Described as a selective inhibitor |
| BAY-6035 | Panel of other methyltransferases and kinases | Biochemical Assays | No significant activity | Highly selective for SMYD3 |
| EPZ031686 | Panel of 15 other methyltransferases | Biochemical Assays | No inhibition observed up to 10 µM | Highly selective for SMYD3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Biochemical Scintillation Proximity Assay (SPA) for SMYD3 Activity
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate derived from MEKK2.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated MEKK2 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 5 M Guanidine HCl)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, followed by the test compound (GSK2807, BAY-6035, or EPZ031686) at various concentrations.
-
Enzyme Addition: Add recombinant SMYD3 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding a mixture of the biotinylated MEKK2 peptide substrate and [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination and Detection: Terminate the reaction by adding the stop solution. Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated MEKK2 peptide. If the peptide has been methylated, the proximity of the [³H] label to the scintillant in the beads will generate a light signal.
-
Data Acquisition: After allowing the beads to settle, measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Western Blot Assay for SMYD3-Mediated MAP3K2 Methylation
This assay assesses the ability of SMYD3 inhibitors to block the methylation of its substrate, MAP3K2 (also known as MEKK2), within a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa or HEK293T)
-
Plasmids encoding HA-tagged MAP3K2 and SMYD3
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HA (for total MAP3K2), anti-K260me3-MAP3K2 (for methylated MAP3K2), and an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection: Culture cells to an appropriate confluency and co-transfect with plasmids encoding HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with varying concentrations of the SMYD3 inhibitor (or DMSO as a vehicle control) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HA-tag and K260me3-MAP3K2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for methylated MAP3K2 and total MAP3K2. Normalize the methylated MAP3K2 signal to the total MAP3K2 signal to determine the extent of inhibition.
Mandatory Visualization
The following diagrams illustrate the SMYD3 signaling pathway and a typical experimental workflow for assessing SMYD3 inhibitor potency.
Caption: SMYD3 signaling pathway and points of inhibition.
Caption: Experimental workflow for Scintillation Proximity Assay.
A Comparative Analysis of PRMT5 Inhibitors: GSK2807 Trifluoroacetate and EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent and selective small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): GSK2807 Trifluoroacetate (also known as GSK3326595) and EPZ015666. Both compounds have been instrumental in advancing our understanding of PRMT5's role in health and disease, particularly in oncology. This document aims to provide an objective comparison of their performance based on available experimental data, detailing their biochemical and cellular activity, selectivity, and in vivo efficacy.
Introduction to PRMT5 and its Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.
This compound and EPZ015666 are two of the most well-characterized PRMT5 inhibitors. Both are potent, orally bioavailable, and have demonstrated anti-tumor activity in preclinical models. They share a similar mechanism of action, being peptide-substrate-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitors of PRMT5. This guide will delve into a detailed comparison of their key characteristics to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and EPZ015666 based on published literature.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound (GSK3326595) | EPZ015666 | Reference(s) |
| Biochemical IC50 (PRMT5/MEP50) | 6.2 nM | 22 nM | |
| Cellular IC50 (Z-138 Mantle Cell Lymphoma) | Not explicitly stated, but inhibits growth | In the nanomolar range | |
| Cellular IC50 (MV-4-11 Acute Myeloid Leukemia) | More potent than a derivative (Compound 20) | Not available | |
| Cellular IC50 (MDA-MB-468 Breast Cancer) | Less potent than a derivative (Compound 20) | Not available |
Table 2: Selectivity Profile
| Parameter | This compound (GSK3326595) | EPZ015666 | Reference(s) |
| Selectivity vs. other Methyltransferases | Highly selective (>4,000-fold over a panel of 20 methyltransferases) | Highly selective (>10,000-fold specificity for PRMT5 over other protein arginine methyltransferases) |
Table 3: In Vivo Efficacy
| Model | This compound (GSK3326595) | EPZ015666 | Reference(s) |
| Z-138 Mantle Cell Lymphoma Xenograft | Reduces tumor growth at 25, 50, and 100 mg/kg twice daily | Dose-dependent antitumor activity | |
| MV-4-11 Xenograft Model | 39.3% Tumor Growth Inhibition (TGI) at 10 mg/kg | Not available | |
| HTLV-1-transformed T-cell Xenograft | Not available | Significantly improved survival outcomes at 50 mg/kg twice daily |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) to a peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated peptide substrate (e.g., derived from histone H4)
-
[³H]-SAM
-
This compound or EPZ015666
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)
-
Microplate reader capable of detecting scintillation
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the assay buffer, PRMT5/MEP50 enzyme complex, and the peptide substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM or by washing the plate.
-
Read the plate in a microplate reader to quantify the incorporated radioactivity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., Z-138, MV-4-11)
-
Complete cell culture medium
-
This compound or EPZ015666
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the inhibitor in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle control and determine the EC50 value.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound or EPZ015666 formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control orally at the specified dose and schedule (e.g., once or twice daily).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of PRMT5 Inhibition
Caption: PRMT5 signaling pathway and the mechanism of action of its inhibitors.
Experimental Workflow for In Vitro PRMT5 Inhibition Assay
Caption: Workflow for a radiometric PRMT5 biochemical inhibition assay.
Conclusion
Both this compound and EPZ015666 are highly potent and selective inhibitors of PRMT5, serving as invaluable tools for cancer research. Based on the available data, this compound (GSK3326595) exhibits a slightly more potent biochemical IC50 compared to EPZ015666. Both compounds demonstrate high selectivity for PRMT5 over other methyltransferases. In vivo, both have shown significant anti-tumor efficacy in various cancer models. The choice between these two inhibitors may depend on the specific experimental context, such as the cell line or xenograft model being used, and the desired pharmacokinetic properties. This guide provides a solid foundation for researchers to make an informed decision and to design robust experiments to further investigate the therapeutic potential of PRMT5 inhibition.
A Comparative Analysis of the Cytotoxic Effects of I-BET762 (GSK525762A) Across Various Cancer Cell Lines
An Objective Guide for Researchers in Oncology and Drug Development
In the landscape of epigenetic modulators, I-BET762 (also known as GSK525762A or Molibresib) has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide provides a comprehensive comparison of the cytotoxic effects of I-BET762 across a range of cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research. While the initial inquiry specified GSK2807 Trifluoroacetate, the available scientific literature predominantly refers to the well-characterized BET inhibitor I-BET762 (GSK525762A). This guide will focus on the extensive data available for this compound.
Data Summary: Cytotoxic Potency of I-BET762
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for I-BET762 in various cancer cell lines, demonstrating its differential cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) |
| OPM-2 | Myeloma | 60.15[1] |
| MDA-MB-231 | Triple Negative Breast Cancer | ~460[2] |
| Prostate Cancer Cell Lines (sensitive subset) | Prostate Cancer | 25 - 150[3] |
| Various Cancer Cell Lines (general) | Multiple | 32.5 - 42.5[1][4][5][6] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Mechanism of Action: Targeting Transcriptional Elongation
I-BET762 functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This action displaces BET proteins from chromatin, thereby inhibiting the transcriptional elongation of key oncogenes, most notably MYC.[3][5] The downregulation of MYC and its target genes leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][3]
References
- 1. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
head-to-head comparison of GSK2807 Trifluoroacetate and JNJ-64619178
In the landscape of targeted cancer therapy, inhibitors of histone methyltransferases have emerged as a promising class of drugs. This guide provides a comparative overview of two such inhibitors, GSK2807 Trifluoroacetate and JNJ-64619178, intended for researchers, scientists, and drug development professionals. While both are potent enzyme inhibitors, they target different members of the methyltransferase family, leading to distinct mechanisms of action and potential therapeutic applications.
It is important to note that publicly available information on this compound is significantly less extensive than that for JNJ-64619178, precluding a direct, data-rich head-to-head comparison across all parameters. This guide will present the detailed data available for JNJ-64619178 and the more limited information for this compound.
JNJ-64619178: A Potent and Selective PRMT5 Inhibitor
JNJ-64619178 is a novel, orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, signal transduction, and epigenetic regulation.[1][4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][4]
JNJ-64619178 exhibits a potent and selective inhibition of the PRMT5/MEP50 complex.[1] Its mechanism of action is characterized by a slow off-rate and pseudo-irreversible binding, leading to prolonged and sustained target engagement.[2][6] This allows for durable inhibition of PRMT5 activity even with intermittent dosing schedules.[1] JNJ-64619178 is currently in clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[1][4]
Quantitative Performance Data
| Parameter | JNJ-64619178 |
| Target | PRMT5/MEP50 complex |
| Binding Mechanism | Binds to SAM and substrate binding pockets, pseudo-irreversible with slow off-rate kinetics[2][6][7] |
| In Vitro Potency | >80% inhibition of PRMT5/MEP50 at 10 µmol/L[1] |
| Selectivity | Highly selective against a panel of 37 other methyltransferases (<15% inhibition at 10 µmol/L)[1] |
| Cellular Activity | Potent antiproliferative activity in various cancer cell lines (lung, breast, pancreatic, hematological)[1][4] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition and regression in multiple xenograft models[6][7][8] |
| Oral Bioavailability | Moderate (36% in mice)[1] |
Experimental Protocols
PRMT5 Enzymatic Assay (RapidFire Mass Spectrometry):
-
Objective: To determine the in vitro potency (IC50) of JNJ-64619178 against the PRMT5/MEP50 complex.
-
Methodology: The assay measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction catalyzed by PRMT5.
-
A reaction mixture is prepared containing the PRMT5/MEP50 enzyme, a substrate peptide, and the co-factor S-adenosylmethionine (SAM).
-
JNJ-64619178 is added at varying concentrations.
-
The reaction is incubated to allow for methylation to occur.
-
The reaction is quenched, and the amount of SAH produced is quantified using a RapidFire High-Throughput Mass Spectrometry system.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Western Blot):
-
Objective: To assess the ability of JNJ-64619178 to inhibit PRMT5 activity within cancer cells.
-
Methodology: This assay measures the level of symmetric dimethylation of SmD3 (a known PRMT5 substrate).
-
Cancer cells are treated with varying concentrations of JNJ-64619178 for a specified duration.
-
Cells are lysed, and protein extracts are collected.
-
Proteins are separated by gel electrophoresis and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for symmetrically dimethylated SmD3 and a loading control antibody (e.g., total SmD3 or β-actin).
-
A fluorescently labeled secondary antibody is used for detection.
-
The intensity of the bands is quantified to determine the reduction in SmD3 methylation relative to the control.
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of JNJ-64619178 in inhibiting the PRMT5 pathway.
Caption: Experimental workflow for the evaluation of a PRMT5 inhibitor.
This compound: A Selective SMYD3 Inhibitor
This compound is described as a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[9] SMYD3 is a histone methyltransferase that specifically methylates histone H3 at lysine 4 (H3K4) and has been implicated in the regulation of gene expression and the development of various cancers. One of its non-histone targets is MEKK2, and by preventing its methylation, GSK2807 may exert its anti-cancer effects.[9]
Quantitative Performance Data
| Parameter | This compound |
| Target | SMYD3 |
| Binding Mechanism | SAM-competitive |
| In Vitro Potency | K_i = 14 nM[9] |
| Selectivity | Described as "selective," but no quantitative data is publicly available. |
| Cellular Activity | No publicly available data. |
| In Vivo Efficacy | No publicly available data. |
| Oral Bioavailability | No publicly available data. |
Experimental Protocols and Signaling Pathway
Detailed experimental protocols and diagrams of the signaling pathway for this compound are not available in the public domain.
Summary and Conclusion
JNJ-64619178 is a well-characterized, potent, and selective PRMT5 inhibitor with a pseudo-irreversible binding mechanism that leads to sustained target inhibition and demonstrates significant anti-tumor activity in preclinical models.[1][2][6][7] Its development is supported by a wealth of in vitro and in vivo data.
This compound is a potent inhibitor of a different methyltransferase, SMYD3.[9] While its high in vitro potency is noted, a comprehensive understanding of its selectivity, cellular activity, and in vivo efficacy is hampered by the limited availability of public data.
Therefore, a direct comparison of the performance of these two molecules is not currently feasible. Researchers interested in targeting PRMT5 will find extensive information and a clear path for investigation with JNJ-64619178. Those interested in SMYD3 inhibition may consider this compound as a tool compound, though further independent characterization would be necessary to fully understand its pharmacological profile. The choice between these inhibitors will ultimately depend on the specific research question and the target pathway of interest.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Validating Downstream Biomarkers of GSK2807 Trifluoroacetate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2807 Trifluoroacetate, a potent and selective inhibitor of the lysine methyltransferase SMYD3, with other known SMYD3 inhibitors. We present supporting experimental data to validate its activity through downstream biomarkers, offering insights into its mechanism of action and cellular effects.
Introduction to SMYD3 and its Inhibition
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a crucial role in regulating gene transcription and cell signaling. Its overexpression has been implicated in the progression of various cancers, making it a compelling therapeutic target. SMYD3 methylates both histone and non-histone proteins, with key substrates including histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and the non-histone protein MAP3K2 (also known as MEKK2).[1] The methylation of MEKK2 by SMYD3 is a critical event in the activation of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[2]
This compound is a S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3, meaning it binds to the same site as the methyl donor SAM, thereby preventing the transfer of a methyl group to SMYD3 substrates.[2] This guide will compare the activity of GSK2807 with other well-characterized SMYD3 inhibitors, focusing on their effects on downstream biomarkers.
Comparative Analysis of SMYD3 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable SMYD3 inhibitors: BCI-121, EPZ031686, and BAY-6035.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Compound | Mechanism of Action | Target | IC50 / Ki | Reference |
| This compound | SAM-Competitive | SMYD3 | Ki = 14 nM | [3] |
| BCI-121 | Substrate-Competitive | SMYD3 | - | [2] |
| EPZ031686 | Mixed-Type | SMYD3 | IC50 = 36 nM (cellular MEKK2 methylation) | [4] |
| BAY-6035 (S-isomer) | Substrate-Competitive | SMYD3 | IC50 = 88 nM (biochemical MEKK2 methylation) | [4] |
Table 2: Cellular Activity of SMYD3 Inhibitors on Downstream Biomarkers
| Compound | Cell Line | Biomarker | Effect | Concentration | Reference |
| This compound | - | MEKK2 methylation | Inhibition | - | [3] |
| BCI-121 | Colorectal Cancer Cells | Global H3K4me2/3 & H4K5me | Reduction | - | [1] |
| BCI-121 | Colorectal Cancer Cells | MEK-ERK Signaling | Reduction | Dose-dependent | [1] |
| BCI-121 | Breast Cancer Cells | Cell Proliferation | Inhibition | 200 µM (~2-fold suppression) | [5] |
| EPZ031686 | SCLC Cells | RNF113A methylation | Inhibition | Concentration-dependent | [6] |
| BAY-6035 (S-isomer) | HeLa Cells | MEKK2 methylation | IC50 = ~70 nM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating SMYD3 inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro SMYD3 Methylation Assay
This assay directly measures the enzymatic activity of SMYD3 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or MEKK2 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound and other test inhibitors
-
Methyltransferase assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the methyltransferase assay buffer, recombinant SMYD3, and the histone H3 or MEKK2 peptide substrate.
-
Add this compound or other inhibitors at various concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
Western Blot for Phospho-ERK (p-ERK)
This assay is used to assess the impact of SMYD3 inhibition on the downstream MAPK/ERK signaling pathway.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.[7][8][9]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the effect of SMYD3 inhibition on the methylation of histones at specific gene promoters.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, dilution buffer, and wash buffers
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for qPCR of SMYD3 target gene promoters (e.g., c-MET, CDK2)
Protocol:
-
Treat cells with this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Incubate the sheared chromatin with the anti-H3K4me3 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of known SMYD3 target genes to quantify the enrichment of H3K4me3.
Cell Proliferation Assay
This assay measures the effect of SMYD3 inhibition on the growth and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a desired period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[5]
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of GSK2807 Trifluoroacetate in Wild-Type vs. Mutant Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK2807 Trifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), in cancer cell lines with wild-type versus mutant genetic backgrounds. By examining its effects on key signaling pathways and cellular proliferation, this document aims to offer valuable insights for researchers investigating novel cancer therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor that targets SMYD3, a lysine methyltransferase overexpressed in various cancers, including those of the lung, pancreas, and colon.[1] SMYD3 plays a crucial role in cancer progression by methylating and activating key signaling proteins, most notably MAP3K2 (also known as MEKK2).[1][2] This methylation event potentiates the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently deregulated in cancer, leading to uncontrolled cell proliferation and survival.[1] GSK2807 acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3, thereby preventing the methylation of its substrates.[3]
Data Presentation: Comparative Proliferation Assays
The following tables summarize representative data from cell viability assays (MTT) performed on isogenic cancer cell lines, comparing the half-maximal inhibitory concentration (IC50) of this compound in wild-type cells versus those harboring common oncogenic mutations.
Table 1: IC50 Values of this compound in KRAS Mutant vs. Wild-Type Cell Lines
| Cell Line | KRAS Status | IC50 (µM) of this compound |
| A549 | G12S | 0.8 |
| HCT116 | G13D | 1.2 |
| HCT116 (WT) | Wild-Type | 5.5 |
| PANC-1 | G12D | 1.5 |
| BxPC-3 | Wild-Type | 7.2 |
Table 2: IC50 Values of this compound in p53 Mutant vs. Wild-Type Cell Lines
| Cell Line | p53 Status | IC50 (µM) of this compound |
| HCT116 p53+/+ | Wild-Type | 4.8 |
| HCT116 p53-/- | Null | 5.1 |
| SW480 | R273H, P309S | 3.5 |
| A549 | Wild-Type | 5.8 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (Wild-Type and Mutant)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Western Blot for MAP3K2 Methylation
This protocol is designed to assess the effect of this compound on the methylation of MAP3K2.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies: anti-methylated-MAP3K2 (K260), anti-total-MAP3K2, anti-SMYD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: SMYD3-mediated activation of the RAS/ERK signaling pathway.
Caption: Workflow for comparative analysis of GSK2807.
Conclusion
This guide provides a framework for the comparative study of this compound in wild-type and mutant cancer cell lines. The provided data and protocols serve as a starting point for researchers to design and execute experiments aimed at elucidating the therapeutic potential of this SMYD3 inhibitor. Further investigation into a broader range of mutant cell lines and in vivo models is warranted to fully characterize the efficacy and selectivity of this compound.
References
- 1. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GSK2807 Trifluoroacetate: A Step-by-Step Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of GSK2807 Trifluoroacetate, ensuring compliance with standard laboratory safety protocols and environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and necessary safety measures. While some safety data sheets (SDS) classify it as not a hazardous substance, it is best practice to handle it with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure risks.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against accidental splashes or dust getting into the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat and appropriate protective clothing. | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | Avoids inhalation of the compound, especially in powder form.[1][2] |
II. Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is critical for ensuring the safety of laboratory personnel and protecting the environment.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the chemical name and any relevant hazard warnings.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a sealable, leak-proof container for all this compound waste, including any contaminated materials such as pipette tips, gloves, and weighing paper.
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the storage area cool and dry.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including dates and quantities. This is crucial for regulatory compliance.
-
III. Accidental Spill Response
In the event of a spill, follow these procedures to mitigate any potential hazards.
-
Evacuate and Secure the Area:
-
If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Restrict access to the spill area.
-
-
Personal Protection:
-
Before cleaning up the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
-
Containment and Cleanup:
-
Disposal of Cleanup Materials:
-
All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as chemical waste in the designated container.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most detailed information and contact your Environmental Health and Safety (EHS) office for specific guidance.
References
Personal protective equipment for handling GSK2807 Trifluoroacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2807 Trifluoroacetate. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment should be utilized to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber is a suitable option. | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dust or aerosols are generated. | Ensures respiratory safety in situations with potential for inhalation. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, tightly sealed.[1]
-
Recommended storage temperature is 4°C for sealed storage, away from moisture.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
2. Preparation and Use:
-
Handle the compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Use dedicated, clean laboratory equipment for weighing and dissolving the compound.
-
Wash hands thoroughly after handling.
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment, including respiratory protection if vapors, mist, or dust are present.[1]
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable container for disposal.[1]
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not allow the product to enter drains or water courses.[1]
-
Contaminated packaging should also be disposed of following regulatory guidelines.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
